Phenanthridine
Description
Historical Context of Phenanthridine (B189435) Discovery and Evolution in Chemical Research
This compound, a nitrogen-containing heterocyclic compound with the chemical formula C₁₃H₉N, was first identified in 1891 by Swiss chemists Amé Pictet and H. J. Ankersmit. wikipedia.orgscispace.comsciencevision.org Their initial synthesis involved the pyrolysis of the condensation product of benzaldehyde (B42025) and aniline (B41778) at high temperatures. wikipedia.orgscispace.comsciencevision.org This discovery was a notable event in heterocyclic chemistry, revealing a new structural class of compounds. numberanalytics.com The this compound structure is an isomer of acridine (B1665455) and is related to phenanthrene (B1679779), with one of the central carbon atoms replaced by nitrogen. scispace.comnumberanalytics.com
Early methods for synthesizing this compound were often inefficient, proceeding with low yields and requiring harsh reaction conditions. wikipedia.orgnumberanalytics.com In 1899, the Pictet–Hubert reaction was developed, which involved the dehydrative cyclization of N-acyl-o-xenylamines (an adduct of 2-aminobiphenyl (B1664054) and formaldehyde) with zinc chloride at elevated temperatures. wikipedia.orgsciencevision.orgdrugfuture.com This method, while an improvement, still suffered from low yields, typically between 30-50%. wikipedia.org
A significant advancement came in 1931 with the Morgan-Walls reaction. wikipedia.orgsciencevision.org Gilbert Morgan and Leslie P. Walls improved upon the Pictet–Hubert reaction by using phosphorus oxychloride in a high-boiling solvent like nitrobenzene, which allowed for higher reaction temperatures and resulted in better yields of this compound. wikipedia.orgsciencevision.orgresearchgate.net The Morgan-Walls reaction remains a key method for this compound synthesis. sciencevision.org
The evolution of this compound synthesis has continued with the development of modern techniques. numberanalytics.com These include transition metal-catalyzed reactions, such as those using palladium and copper, which offer more efficient and milder conditions for cyclization. numberanalytics.combeilstein-journals.org Other innovative methods involve photochemical synthesis, rhodium-mediated alkyne [2+2+2] cycloaddition reactions, and radical-mediated cyclizations. numberanalytics.combeilstein-journals.orgbeilstein-journals.org
Contemporary Relevance of the this compound Chemical Scaffold in Medicinal Chemistry and Material Science
The unique, planar, three-ring structure of this compound has made it a scaffold of significant interest in both medicinal chemistry and material science. numberanalytics.comsmolecule.com Its ability to intercalate between the base pairs of DNA and RNA is a key property driving its applications. smolecule.com
In Medicinal Chemistry:
The this compound core is present in a number of biologically active compounds, including naturally occurring alkaloids with antiparasitic and antitumor properties. beilstein-journals.orgsmolecule.combeilstein-journals.org This has spurred research into synthesizing this compound derivatives as potential therapeutic agents. titech.ac.jp
Antiparasitic and Antitumor Agents: Derivatives of this compound have shown activity against protozoan parasites like Trypanosoma congolense and T. vivax. sciencevision.org Some have also demonstrated promising antitumor activity in preclinical studies. smolecule.comtitech.ac.jp Naturally occurring phenanthridines such as trisphaeridine (B1211939) and decarine (B1680282) are known for their antiparasitic effects. beilstein-journals.orgsmolecule.com
DNA and RNA Probes: The intercalating nature of this compound derivatives makes them valuable tools in molecular biology. smolecule.com Well-known examples include ethidium (B1194527) bromide and propidium (B1200493) iodide, which are widely used as fluorescent stains for visualizing and quantifying DNA and RNA. wikipedia.orgsmolecule.com These probes are also employed to study DNA-protein interactions. smolecule.com
In Material Science:
The electronic and optical properties of the this compound scaffold make it a valuable component in the development of advanced materials. numberanalytics.com
Organic Electronics: this compound derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.comnumberanalytics.com Their aromatic structure contributes to their potential as emissive or acceptor materials in these devices. numberanalytics.com
Fluorescent Materials: The inherent fluorescence of some this compound compounds, and their ability to exhibit phenomena like aggregation-induced emission (AIE), makes them candidates for optoelectronic applications and sensors. acs.org
Overview of Key Research Paradigms and Scientific Endeavors Related to this compound Derivatives
Current research on this compound derivatives is focused on several key areas, driven by the compound's versatile structure and biological activity.
Synthesis and Functionalization:
A major research paradigm is the development of novel and more efficient synthetic routes to access the this compound core and its derivatives. beilstein-journals.orgresearchgate.net This includes:
Transition-Metal Catalysis: The use of catalysts like palladium and rhodium to facilitate C-C and C-N bond formation under milder conditions than traditional methods. scispace.combeilstein-journals.org
Photochemical Reactions: Utilizing light to initiate cyclization reactions, offering alternative and sometimes more selective synthetic pathways. numberanalytics.combeilstein-journals.org
Radical-Mediated Synthesis: Exploring radical reactions, such as those involving iminyl radicals, to construct the this compound ring system. beilstein-journals.orgbeilstein-journals.orgtitech.ac.jp
Medicinal Chemistry Research:
The biological activity of this compound derivatives remains a significant focus of scientific endeavors. beilstein-journals.orgbeilstein-journals.org
Drug Discovery: After a period of reduced interest, the discovery of new this compound alkaloids with biological activity has led to a resurgence in research focused on their antiparasitic and antitumor properties. beilstein-journals.orgbeilstein-journals.org
Biochemical Probes: Research continues on developing new and improved fluorescent probes for nucleic acids and cell viability studies, building on the legacy of ethidium bromide and propidium iodide. beilstein-journals.org There is also interest in creating probes for detecting specific biomolecular interactions. beilstein-journals.org
Material Science Applications:
The exploration of this compound derivatives in material science is a growing field.
Optoelectronic Materials: Researchers are designing and synthesizing novel this compound-based compounds with specific photophysical properties, such as solvatochromism and aggregation-induced emission, for use in OLEDs and other electronic devices. acs.org
Chemosensors: The responsive fluorescence of some this compound derivatives to their chemical environment is being explored for the development of chemical sensors.
Table of Key Research Syntheses and Reactions:
| Reaction Name | Description | Key Reagents |
| Pictet-Ankersmit Synthesis | The initial discovery of this compound through the pyrolysis of the condensation product of benzaldehyde and aniline. wikipedia.orgsciencevision.org | Benzaldehyde, Aniline, High Temperature |
| Pictet-Hubert Reaction | Dehydrative ring closure of an N-acyl-o-xenylamine. wikipedia.orgdrugfuture.comweebly.com | N-acyl-o-xenylamine, Zinc Chloride |
| Morgan-Walls Reaction | An improved version of the Pictet-Hubert reaction with better yields. wikipedia.orgsciencevision.orgdrugfuture.com | Acyl-o-aminobiphenyl, Phosphorus oxychloride, Nitrobenzene |
| Bernthsen Acridine Synthesis | A related reaction used for synthesizing acridines, which are isomers of phenanthridines. weebly.comnih.govajrconline.org | Diaryl-amines, Organic acids/anhydrides, Zinc chloride |
Structure
3D Structure
Properties
IUPAC Name |
phenanthridine | |
|---|---|---|
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InChI |
InChI=1S/C13H9N/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-9H | |
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InChI Key |
RDOWQLZANAYVLL-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C2C(=C1)C=NC3=CC=CC=C23 | |
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Molecular Formula |
C13H9N | |
| Record name | PHENANTHRIDINE | |
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DSSTOX Substance ID |
DTXSID3074288 | |
| Record name | Phenanthridine | |
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Molecular Weight |
179.22 g/mol | |
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Physical Description |
Phenanthridine appears as crystalline needles. Mutagenic., Solid; [CAMEO] Light brown crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | PHENANTHRIDINE | |
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| Record name | Phenanthridine | |
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Boiling Point |
660 °F at 760 mmHg (NTP, 1992) | |
| Record name | PHENANTHRIDINE | |
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Solubility |
7.7 [ug/mL] (The mean of the results at pH 7.4) | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.0000208 [mmHg] | |
| Record name | Phenanthridine | |
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CAS No. |
229-87-8, 260-36-6 | |
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| Record name | Phenanthridine | |
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| Record name | Phenanthridine | |
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| Record name | PHENANTHRIDINE | |
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| Record name | PHENANTHRIDINE | |
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Melting Point |
223 to 225 °F (NTP, 1992) | |
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Advanced Synthetic Methodologies for Phenanthridine and Its Derivatives
Transition Metal-Catalyzed Phenanthridine (B189435) Synthesis
Transition metal catalysis has emerged as a powerful tool for the synthesis of phenanthridines, offering high efficiency and functional group tolerance. beilstein-journals.org These methods often proceed via C-H bond activation, cross-coupling reactions, or cyclization cascades, enabling the construction of the this compound skeleton from readily available starting materials. researchgate.netresearchgate.net
Palladium-Catalyzed Cyclization and C-H Functionalization Approaches
Palladium catalysis, in particular, has been extensively explored for this compound synthesis due to its versatility in promoting various organic transformations. researchgate.netresearchgate.net
One notable strategy involves a sequence of palladium-catalyzed Suzuki-Miyaura coupling followed by an intramolecular aza-Michael addition to construct 6-substituted this compound derivatives in a one-pot process. researchgate.net Another powerful technique is the Catellani reaction, which combines C-H bond activation with sequential reactions, allowing for the selective functionalization of both ortho and ipso positions of aryl halides under the control of a palladacycle. researchgate.net
A significant advancement in this area is the use of directing groups to control the regioselectivity of C-H functionalization. The picolinamide (B142947) (PA) directing group has proven to be highly effective. semanticscholar.orgnih.govbeilstein-journals.org In a sequential approach, the ortho-C–H bond of a picolinamide-protected benzylamine (B48309) is first arylated with an aryl iodide using a palladium catalyst like Pd(OAc)₂. semanticscholar.orgnih.govbeilstein-journals.org The resulting biaryl compound then undergoes a palladium-catalyzed intramolecular dehydrogenative C–H amination to form a dihydrothis compound intermediate. semanticscholar.orgnih.govbeilstein-journals.org This intermediate can be subsequently oxidized to the corresponding this compound. semanticscholar.orgnih.govnih.gov A one-pot version of this cyclization and oxidation sequence has also been developed. semanticscholar.orgnih.gov
| Catalyst | Starting Materials | Key Features | Ref. |
| Pd(OAc)₂ | o-alkylated aryl iodides, o-bromoarenesulfonylanilines, activated olefins | Catalyzed by palladium and norbornene, proceeds under mild conditions. | researchgate.net |
| Pd(OAc)₂ | Benzylamine and aryl iodide precursors | Picolinamide-directed sequential C-H functionalization. | semanticscholar.orgnih.gov |
| Pd(OAc)₂ / K₃PO₄ | Aryl halides and other precursors | Ligand-free domino Suzuki coupling–Michael addition in water, catalyzed by in situ generated palladium nanoparticles. | beilstein-journals.org |
Other Transition Metal-Mediated Transformations (e.g., Mn, Cu, Ru, Ir, Rh, Fe, Ni)
While palladium has been a dominant force, a variety of other transition metals have also been successfully employed in the synthesis of phenanthridines, often providing complementary reactivity and substrate scope. preprints.orgresearchgate.netresearchgate.net These metals can catalyze C-H activation, radical addition cyclization, and other transformations leading to the this compound core. preprints.orgresearchgate.netresearchgate.net
For instance, manganese(III) acetate (B1210297) (Mn(acac)₃) has been used to mediate the oxidative cyclization of 2-isocyanobiphenyls with organoboronic acids. tcichemicals.comthieme-connect.com Copper catalysts have been utilized in dehydrogenative C(sp³)–N bond formation from unprotected anilines under aerobic conditions to prepare phenanthridines. researchgate.net Iron-catalyzed cascade radical addition/cyclization of 2-biphenyl isocyanides has also been reported for the synthesis of 6-substituted phenanthridines. preprints.org
The development of synthetic methods for this compound derivatives has seen contributions from a range of transition metals, including ruthenium, rhodium, and iridium, which are often employed in C-H activation and coupling reactions. sci-hub.semdpi.com Nickel catalysis has also been explored, for instance, in the borylation of polyfluoroarenes which can be precursors to this compound synthesis. sci-hub.se
| Metal Catalyst | Reaction Type | Key Features | Ref. |
| Mn(acac)₃ | Oxidative Cyclization | Reaction of 2-isocyanobiphenyls with boronic acids. | tcichemicals.com |
| Copper | Dehydrogenative C(sp³)-N bond formation | Utilizes unprotected anilines and aerobic conditions. | researchgate.net |
| Iron | Cascade Radical Addition/Cyclization | Synthesis of 6-aroyl and 6-benzylated phenanthridines from 2-biphenyl isocyanides. | preprints.org |
| Rhodium | C-H activation/Cross-coupling | Synthesis of 2-substituted quinolines from imidamide substrates and cyclopropanols. | mdpi.com |
Radical-Based this compound Synthesis Strategies
Radical reactions offer a powerful alternative to transition metal-catalyzed methods for this compound synthesis. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. beilstein-journals.org
Homolytic Aromatic Substitution Mechanisms in this compound Formation
Intramolecular homolytic aromatic substitution (HAS) is a key mechanism in several radical-based syntheses of phenanthridines. beilstein-journals.orgtcichemicals.com In these reactions, a radical intermediate is generated, which then cyclizes onto an adjacent aromatic ring to form the this compound core. beilstein-journals.org
One approach involves the radical-mediated cyclization of diaryl-imines. beilstein-journals.org An imidoyl radical is generated through hydrogen atom abstraction by a radical initiator, such as the t-BuO• radical. This imidoyl radical then undergoes intramolecular cyclization and subsequent oxidative aromatization to yield the this compound. beilstein-journals.org Another strategy utilizes the reaction of an isocyanide biphenyl (B1667301) with a phenyl radical generated from phenylboronic acid and a manganese salt, which is followed by spontaneous cyclization and aromatization. beilstein-journals.org
A transition-metal-free approach involves a cascade reaction of benzhydrol and 2-iodoaniline (B362364) derivatives promoted by potassium tert-butoxide. researchgate.netx-mol.net This method proceeds through sequential oxidation of the alcohol, condensation with the amine to form a C-N bond, and a subsequent radical C-C coupling via homolytic aromatic substitution. researchgate.netx-mol.net
| Radical Precursor | Key Mechanism | Reaction Conditions | Ref. |
| Diaryl-imines | Imidoyl radical formation and intramolecular cyclization | (tert-butyl)peroxide in chlorobenzene (B131634) at 140–150 °C. | beilstein-journals.org |
| 2-Isocyanobiphenyls and boronic acids | Imidoyl radical intermediate via HAS | Mn(acac)₃ as an oxidant. | tcichemicals.com |
| Benzhydrol and 2-iodoaniline derivatives | Sequential oxidation, condensation, and radical C-C coupling | Potassium tert-butoxide promoted. | researchgate.netx-mol.net |
Radical Isonitrile Insertion and Subsequent Cyclization Pathways
Radical isonitrile insertion has emerged as a highly effective strategy for the synthesis of 6-substituted phenanthridines. titech.ac.jprsc.orgrsc.org This method involves the addition of a radical to the isonitrile carbon of a 2-isocyanobiphenyl, which generates an imidoyl radical intermediate. titech.ac.jprsc.orgrsc.org This intermediate then undergoes intramolecular cyclization to form the this compound skeleton. titech.ac.jpacs.org
A variety of radical sources can be employed in this transformation. For example, the reaction of 2-isocyanobiphenyls with alkyl and trifluoromethyl radicals, generated under visible light promotion from vinyl azides, leads to the formation of 6-(fluoro)alkylated phenanthridines. rsc.org In this process, the addition of the radical to the vinyl azide (B81097) generates an iminyl radical, which then cyclizes. rsc.org Another approach uses aryl-substituted difluoromethylborates as a source of the difluoromethyl radical (•CF₂H) for isonitrile insertion, leading to 6-(difluoromethyl)phenanthridines. titech.ac.jpacs.org The reaction is initiated by the oxidation of the difluoromethylborate, often with a combination of silver oxide (Ag₂O) and potassium peroxodisulfate (K₂S₂O₈). titech.ac.jpacs.org
| Radical Source | Isonitrile Substrate | Key Features | Ref. |
| Alkyl and trifluoromethyl radicals from vinyl azides | 2-Isocyanobiphenyls | Visible-light-promoted iminyl radical formation. | rsc.org |
| Aryl-substituted difluoromethylborates | 2-Isocyano-1,1'-biphenyls | Generates •CF₂H radical for isonitrile insertion. | titech.ac.jpacs.org |
| Unactivated alkanes | 2-Isocyanobiphenyls | Copper(II) fluoride-initiated radical cascade. | rsc.org |
| Aryl or alkyl carboxylic acids | 2-Isocyanobiphenyls | Persulfate-based oxidative decarboxylation to generate radicals. | thieme-connect.com |
Organocatalytic and Transition Metal-Free this compound Syntheses
In the pursuit of more sustainable and cost-effective synthetic methods, organocatalytic and transition-metal-free approaches to this compound synthesis have gained significant attention. beilstein-journals.orgresearchgate.netresearchgate.net These methods avoid the use of expensive and potentially toxic heavy metals. beilstein-journals.org
One such strategy involves the intramolecular biaryl-coupling of o-halo-N-arylbenzylamines using potassium tert-butoxide (KOtBu) as a promoter, sometimes in the presence of an organic catalyst. acs.orgnih.gov This reaction is believed to proceed through a KOtBu-promoted intramolecular homolytic aromatic substitution (HAS). acs.orgnih.gov This methodology has been successfully applied to the synthesis of various Amaryllidaceae alkaloids containing the this compound core. acs.orgnih.gov
Another transition-metal-free approach utilizes a simple diol in combination with KOtBu to effect an intramolecular C-H arylation, yielding this compound derivatives. beilstein-journals.org Furthermore, a persulfate-based oxidative decarboxylation of aryl or alkyl carboxylic acids in the presence of an isocyanide provides a metal-free route to 6-alkyl- or 6-arylphenanthridines. thieme-connect.com Photocatalysis using organic dyes like Rose Bengal has also been employed for the synthesis of 6-phosphorylated phenanthridines from 2-isocyanobiphenyls under metal-free conditions, using air as the terminal oxidant. preprints.orgresearchgate.net
| Promoter/Catalyst | Starting Materials | Key Features | Ref. |
| Potassium tert-butoxide (KOtBu) | o-halo-N-arylbenzylamines | Intramolecular homolytic aromatic substitution (HAS). | acs.orgnih.gov |
| Diol / KOtBu | - | Intramolecular C-H arylation. | beilstein-journals.org |
| Persulfate | Aryl or alkyl carboxylic acids, isocyanides | Oxidative decarboxylation to generate radicals. | thieme-connect.com |
| Rose Bengal (photocatalyst) | 2-isocyanobiphenyls, diarylphosphine oxides | Visible-light-induced radical addition cyclization under metal-free conditions. | preprints.orgresearchgate.net |
Anionic Cyclization via Nucleophilic Aromatic Substitution (SNAr)
A notable transition-metal-free approach for synthesizing 6-H-phenanthridines involves a hydride-induced anionic cyclization through a nucleophilic aromatic substitution (SNAr) pathway. acs.orgnih.gov This method utilizes the reduction of a biaryl bromo-nitrile, where the cleavage of a carbon-bromine (C-Br) bond is achieved without the need for a transition metal catalyst. acs.orgtcichemicals.comtcichemicals.com The process is initiated by the addition of a hydride, such as from lithium aluminium hydride (LiAlH4), to the nitrile group of a 2'-bromo-[1,1'-biphenyl]-2-carbonitrile substrate. acs.org This addition forms an iminyl lithium complex, which then undergoes an intramolecular SNAr reaction to generate an anionic intermediate that leads to the formation of the 6-H-phenanthridine ring system. acs.org This methodology has proven effective for the synthesis of a range of polysubstituted 6-H-phenanthridines with moderate to good yields and good substrate tolerance. acs.orgnih.gov
The reaction mechanism is proposed to involve the chelation of the biaryl bromonitrile to a lithium cation, followed by the nucleophilic addition of a hydride to the nitrile. tcichemicals.com This is a significant departure from many SNAr reactions that typically require an electron-deficient group to activate the Csp²−X bond and often involve the cleavage of more reactive C-F bonds. acs.org This hydride-induced method demonstrates the feasibility of cleaving a C-Br bond in an SNAr-type cyclization, offering a more environmentally friendly and efficient route to these important heterocyclic compounds. acs.org
Another variation of anionic cyclization is the photostimulated C-C cyclization of anions derived from N-(ortho-halobenzyl)arylamines. conicet.gov.ar This method has been shown to produce a series of substituted phenanthridines in very good to excellent yields (79-95%) in solvents like liquid ammonia (B1221849) and DMSO. conicet.gov.ar
Table 1: Examples of Hydride-Induced Anionic Cyclization for 6-H-Phenanthridine Synthesis
| Substrate | Reagent | Product | Yield | Reference |
| 2'-bromo-[1,1'-biphenyl]-2-carbonitrile | LiAlH4 | 6-H-phenanthridine | Moderate | acs.org |
| Polysubstituted biaryl bromo-nitriles | LiAlH4 | Polysubstituted 6-H-phenanthridines | Moderate to Good | acs.orgnih.gov |
| N-(ortho-halobenzyl)arylamines | Photostimulation | Substituted phenanthridines | 79-95% | conicet.gov.ar |
Base-Promoted Aerobic Oxidation/Homolytic Aromatic Substitution Cascade Routes
A transition-metal-free synthesis of polysubstituted phenanthridines can be achieved through a base-promoted aerobic oxidation/homolytic aromatic substitution cascade. x-mol.net This protocol uses readily available starting materials like benzhydrol and 2-iodoaniline derivatives. x-mol.net The reaction cascade involves the sequential oxidation of the alcohol and a direct condensation with the amine to form a C-N bond, which is then followed by a radical C-C coupling. x-mol.net
Potassium tert-butoxide plays a dual role in this process, facilitating both the dehydrogenation and the homolytic aromatic substitution reaction. x-mol.net This methodology has been successfully used to synthesize twenty different substituted this compound derivatives with isolated yields of up to 85%. x-mol.net The process is believed to involve a single electron transfer (SET) process, which activates molecular oxygen in the presence of the base to form reactive oxygen species that convert the alcohol to the corresponding carbonyl compound. researchgate.net Another radical-based approach involves the cyclization of arylimines, prepared from aminobiphenyl and arylaldehyde. The reaction, initiated by a tert-butyl peroxide radical, proceeds via an imidoyl radical addition to the phenyl ring. beilstein-journals.org
Photochemical and Photoredox-Catalyzed this compound Syntheses
Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the synthesis of this compound derivatives, offering mild and environmentally friendly reaction conditions.
One such strategy enables the preparation of mono- and difluoromethylated this compound derivatives from biphenyl isocyanides and ethyl bromofluoroacetate (EBFA) or ethyl bromodifluoroacetate (EBDFA). exlibrisgroup.comnih.gov These reactions proceed at room temperature and provide good to excellent chemical yields. exlibrisgroup.comnih.gov Both stepwise and one-pot procedures have been developed for this transformation. exlibrisgroup.comnih.gov
Another approach involves the use of an iridium photocatalyst for the regioselective synthesis of functionalized phenanthridines from N-(2-arylbenzylidenamino)pyridinium salts. rsc.org In this system, the excited iridium catalyst acts as an energy donor to the pyridinium (B92312) salt, initiating the reaction, rather than as a single-electron redox reagent. rsc.org This method has been successfully applied to the one-pot synthesis of Trisphaeridine (B1211939), an anti-cancer compound. rsc.org
Photoredox catalysis has also been utilized for the acylation/cyclization of 2-isocyanobiaryls with oxime esters to produce 6-acyl phenanthridines. mdpi.com This redox-neutral method demonstrates broad substrate scope and excellent functional group tolerance, providing good yields and high selectivity. mdpi.com Furthermore, a straightforward photochemical method for constructing phenanthridines containing a succinate (B1194679) unit has been developed using eosin (B541160) Y as a photoredox catalyst and a diazo compound as the succinate precursor under visible-light irradiation. researchgate.netacs.org
A novel method for synthesizing phenanthridines by photocyclization of (E)-N,1-diphenylformimines under ultraviolet light has also been established, which notably does not require inert gas protection or transition metal catalysts. researchgate.net
Table 2: Overview of Photochemical and Photoredox-Catalyzed this compound Syntheses
| Starting Materials | Reagents/Catalyst | Product Type | Key Features | References |
| Biphenyl isocyanides, EBFA/EBDFA | Visible light | Mono/Difluoromethylated phenanthridines | Room temperature, good to excellent yields | exlibrisgroup.comnih.gov |
| N-(2-arylbenzylidenamino)pyridinium salts | Iridium photocatalyst | Functionalized phenanthridines | Energy transfer mechanism, regioselective | rsc.org |
| 2-Isocyanobiaryls, Oxime esters | Photoredox catalyst | 6-Acyl phenanthridines | Redox-neutral, broad scope | mdpi.com |
| Isocyanobiphenyls, Diazo compounds | Eosin Y, Visible light | Succinic ester-containing phenanthridines | Utilizes cheap catalyst, synthetically useful products | researchgate.netacs.org |
| (E)-N,1-diphenylformimines | Ultraviolet light | Phenanthridines | Transition-metal-free, no inert gas needed | researchgate.net |
Cascade and One-Pot Reaction Sequences for this compound Construction
Cascade and one-pot reactions offer an efficient and atom-economical approach to constructing the this compound core from simple and readily available starting materials.
One such method involves the reaction of aromatic aldehydes, anilines, and benzenediazonium-2-carboxylate to afford 6-aryl-phenanthridines in a one-pot cascade process. nih.gov A vanadium(V)-catalyzed one-pot synthesis has also been reported, proceeding through a sequential Pictet-Spengler-dehydrogenative aromatization reaction of 2-arylanilines and aryl aldehydes under aerobic conditions, with yields up to 96%. mdpi.com
A three-component reaction of acid chlorides, alkynes, and ortho-amino arylboronic esters can smoothly produce phenanthridines in good to quantitative yields via a Sonogashira-Suzuki-Michael cyclization sequence. researchgate.net A one-pot cascade coupling/annulation reaction of arylboronic acids and o-bromo arylamides, using DMSO as a carbon source, has also been developed. researchgate.net
Furthermore, a rhodium(III)-catalyzed cascade C-H activation/intramolecular cyclization of 3-aryl-5-isoxazolones with cyclic 2-diazo-1,3-diketones leads to the formation of isoxazolo[2,3-f]this compound skeletons. rsc.org This protocol involves the one-pot formation of two new C-C/C-N bonds and a new heterocycle. rsc.org
Asymmetric Synthesis of Chiral this compound Derivatives
The development of methods for the asymmetric synthesis of chiral this compound derivatives is of significant interest due to the importance of chirality in determining the biological activity of molecules.
One notable approach is the first asymmetric hydrogenation of phenanthridines, catalyzed by chiral cationic ruthenium diamine complexes, which achieves up to 92% enantiomeric excess (ee) with full conversion. dicp.ac.cn The counteranion of the catalyst was found to be a critical factor in achieving high enantioselectivity. dicp.ac.cn The resulting 5,6-dihydrophenanthridines can also serve as chiral hydride donors in organocatalytic asymmetric transfer hydrogenation. dicp.ac.cn
N-C axially chiral phenanthridin-6-one derivatives have been prepared enantioselectively through a palladium-catalyzed intramolecular Buchwald-Hartwig amination. acs.orgthieme-connect.com The enantioselectivity of this reaction is highly dependent on the solvent, base, reaction temperature, and the steric bulk of the ortho-substituents on the nitrogen atom. acs.org This method has been successful for substrates bearing ortho-isopropyl phenyl or α-naphthyl groups, providing excellent yields and high enantioselectivity. thieme-connect.com
An organocatalytic enantioselective aza-Michael-Michael-Michael/aldol cyclization quadruple-cascade reaction has been developed for the construction of fully substituted hexahydrophenanthridines. rsc.org This reaction, catalyzed by diphenylprolinol TMS ether, creates five contiguous stereogenic centers with excellent diastereoselectivities and high to excellent enantioselectivities. rsc.org
Table 3: Asymmetric Syntheses of Chiral this compound Derivatives
| Method | Catalyst/Reagent | Product Type | Enantioselectivity (ee) | Reference |
| Asymmetric Hydrogenation | Chiral cationic ruthenium diamine complexes | 5,6-Dihydrophenanthridines | Up to 92% | dicp.ac.cn |
| Intramolecular Buchwald-Hartwig Amination | (R)-DTBM-SEGPHOS-Pd(OAc)2 | N-C Axially Chiral Phenanthridin-6-ones | High | acs.orgthieme-connect.com |
| Quadruple-Cascade Reaction | Diphenylprolinol TMS ether | Fully substituted hexahydrophenanthridines | Up to >99% | rsc.org |
Synthesis of Diverse this compound Substructures
The synthesis of diverse this compound substructures, such as pyrrolo[2,3-j]phenanthridines and difluoromethylated phenanthridines, expands the chemical space and potential applications of this important scaffold.
A facile method for the synthesis of pyrrolo[2,3-j]phenanthridines has been established through a cascade reaction of indoleanilines and aldehydes in the presence of a Brønsted acid catalyst and a benzoquinone oxidant. dicp.ac.cnresearchgate.net This approach offers excellent yields, high efficiency, and a broad substrate scope. dicp.ac.cnresearchgate.net The reaction proceeds through an acid-catalyzed condensation, cyclization, and subsequent oxidative aromatization. dicp.ac.cn
The synthesis of difluoromethylated phenanthridines is of particular interest in drug discovery. One novel method utilizes aryl-substituted difluoromethylborates as a source of the difluoromethyl radical (•CF2H). titech.ac.jpacs.org This radical is generated through oxidation and then undergoes isonitrile insertion and cyclization with 2-isocyano-1,1'-biphenyls to form 6-(difluoromethyl)phenanthridines. titech.ac.jp A combination of silver oxide (Ag2O) and potassium peroxodisulfate (K2S2O8) has been identified as an ideal initiator for this radical insertion. titech.ac.jp Additionally, a silver-mediated oxidative C-H difluoromethylation of phenanthridines using TMSCF2H has been reported as an efficient method for the regioselective synthesis of these compounds. rsc.org
Molecular Interactions and Biological Mechanisms of Action of Phenanthridine Derivatives
Phenanthridine (B189435) Interaction with Nucleic Acids
The ability of this compound derivatives to bind to DNA and RNA is a cornerstone of their biological effects. beilstein-journals.org The size and curvature of the this compound aromatic surface are complementary to the shape of a nucleic acid base pair, making it an ideal scaffold for intercalation. beilstein-journals.org
Mechanistic Investigations of DNA Intercalation
DNA intercalation is a primary mode of action for many this compound compounds. This process involves the insertion of the planar this compound ring system between the base pairs of the DNA double helix. beilstein-journals.orgwikipedia.orgresearchgate.net This interaction is non-covalent and is driven by a combination of forces including van der Waals interactions, hydrogen bonding, and electrostatic forces, particularly for N-5 alkylated derivatives which carry a permanent positive charge. beilstein-journals.org
The binding of this compound derivatives to DNA is a dynamic process characterized by specific kinetic and thermodynamic parameters. The association is typically exothermic and enthalpy-driven, a characteristic of intercalative binding with a significant contribution from hydrophobic interactions. nih.gov However, some systems, particularly those involving acridine-based cross-linkers, have shown endothermic binding mechanisms. researchgate.net
Thermodynamic studies of benzothis compound alkaloids, such as sanguinarine (B192314), reveal that the binding affinity and the sign and magnitude of thermodynamic parameters are dependent on the base composition of the DNA. nih.gov For instance, the binding of sanguinarine to various natural and synthetic DNAs is characterized by negative enthalpy and positive entropy changes for most, but negative enthalpy and entropy for GC polymers. nih.gov The free energy (ΔG) of interaction for sanguinarine with different DNAs generally ranges from –7.56 to –9.62 kcal/mol. nih.gov
The kinetics of intercalation, such as that studied with ethidium (B1194527) bromide, can be influenced by factors like the viscosity of the medium. acs.org Furthermore, single-molecule studies with phenanthriplatin (B610081), a platinum complex containing a this compound ligand, have revealed a two-step binding process: a rapid, reversible partial intercalation followed by a slower, irreversible covalent binding. mit.eduresearchgate.net
Table 1: Thermodynamic Parameters for Sanguinarine Binding to Calf Thymus DNA
| Parameter | Value | Reference |
|---|---|---|
| Binding Affinity (K) | 0.95 x 10⁵ M⁻¹ | nih.gov |
| ΔG | -7.56 to -9.62 kcal/mol | nih.gov |
| ΔCp | -589.94 cal mol⁻¹ K⁻¹ | nih.gov |
The affinity and sequence selectivity of this compound derivatives for DNA are governed by their structural and electronic features. Substitutions at various positions on the this compound ring system can dramatically alter these properties. beilstein-journals.org
For example, the introduction of substituents at the 3- and 8-positions is crucial. The nature of these substituents, from simple amino groups to more complex moieties like guanidinium (B1211019) or urea (B33335) groups, can tune the nucleic acid affinity and specificity. beilstein-journals.orgnih.gov Replacing the amino groups of ethidium with guanidinium groups, for instance, leads to a significant increase in both affinity and a switch in selectivity towards AT-rich sequences in the minor groove. nih.gov
The substituent at the 6-position also plays a significant role. A comparison of 6-phenyl, 4-N,N-diethylaminophenyl, and methyl substituents revealed that the 4-N,N-diethylaminophenyl group confers the strongest DNA binding affinity. beilstein-journals.org This is attributed to the twist angle between the 6-phenyl ring and the phenanthridinium chromophore in the excited state, which influences non-radiative relaxation. beilstein-journals.org
Sequence selectivity is also a key aspect. While ethidium bromide shows little sequence preference, some benzothis compound alkaloids exhibit clear selectivity. nih.govresearchgate.net Sanguinarine and nitidine, for example, preferentially bind to DNA containing alternating GC base pairs, whereas chelerythrine (B190780) shows a higher specificity for contiguous GC base pairs. researchgate.net This selectivity can be attributed to specific interactions between the substituents on the this compound ring and the functional groups of the DNA bases in the major or minor groove. optica.org
Table 2: DNA Sequence Selectivity of Benzothis compound Alkaloids
| Compound | Preferred DNA Sequence | Reference |
|---|---|---|
| Sanguinarine | Alternating GC base pairs | researchgate.net |
| Nitidine | Alternating GC base pairs | researchgate.net |
| Chelerythrine | Contiguous GC base pairs | researchgate.net |
RNA Binding and Recognition Properties of this compound Derivatives
This compound derivatives are not limited to DNA interactions; they also exhibit significant binding to RNA. beilstein-journals.org The principles of interaction are similar, involving intercalation and groove binding, but the structural differences between DNA and RNA lead to distinct recognition patterns. nih.govirb.hr
The introduction of a permanent positive charge through methylation of the heterocyclic nitrogen in bis-urea this compound derivatives was shown to reverse the selective thermal stabilization from ds-RNA over ds-DNA to the opposite. nih.gov Modifications to the linker connecting two phenanthridinium units can also regulate their binding modes towards double-stranded polynucleotides. nih.gov
The development of this compound-peptide conjugates has opened new avenues for specific RNA recognition. mdpi.comnih.gov For example, a this compound-guanidinocarbonylpyrrole (GCP) peptide with a shorter linker was able to distinguish between the A-helix of RNA and the B-helix of DNA through a distinct circular dichroism response. irb.hrnih.gov The nature of the guanidine (B92328) group and the linker length were found to be critical in dictating the conformation of the compound and its subsequent binding specificity to both double- and single-stranded polynucleotides. irb.hrnih.gov
Furthermore, certain derivatives have shown enhanced affinity and specificity for specific RNA structures, such as the HIV-1 Rev Response Element (RRE). nih.gov This highlights the potential for designing this compound-based molecules that can target specific RNA-mediated biological processes.
Topoisomerase Inhibition by this compound Compounds
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. researchgate.net They are critical targets for anticancer drugs, and this compound derivatives have emerged as potent inhibitors of these enzymes. researchgate.netmdpi.com
This compound as a Topoisomerase I (TOP-I) Inhibitor
A significant number of this compound and particularly benzo[c]this compound (B1199836) derivatives have been identified as inhibitors of topoisomerase I (TOP-I). mdpi.comnih.gov These compounds can act through different mechanisms, primarily as "poisons" or "suppressors". researchgate.netnih.gov
TOP-I poisons stabilize the covalent complex formed between the enzyme and DNA, known as the cleavable complex. mdpi.comtandfonline.com This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis. mdpi.comtandfonline.com Fagaronine is a naturally occurring benzo[c]this compound alkaloid that acts as a TOP-I poison. researchgate.netnih.gov
In contrast, TOP-I suppressors, like the synthetic compound ethoxidine, inhibit the catalytic activity of the enzyme without necessarily stabilizing the cleavable complex. researchgate.netmdpi.com Some novel benzo[c]this compound derivatives have been shown to act as dual TOP-I and TOP-II poisons. mdpi.com
The development of these inhibitors is an active area of research. For instance, several 11-substituted benzo[i]this compound derivatives have shown considerable cytotoxicity, with TOP-I targeting being their primary molecular mechanism. nih.gov Similarly, dimethoxybenzo[i]this compound-12-carboxylic acid derivatives have demonstrated potent TOP-I-targeting activity. nih.gov The continuous exploration of structure-activity relationships is crucial for designing new and more effective this compound-based TOP-I inhibitors for cancer therapy. mdpi.comacs.orgwikipedia.org
This compound as a Topoisomerase II (TOP-II) Poison and Inhibitor
This compound derivatives can act as topoisomerase II (TOP-II) poisons, a class of inhibitors that stabilize the transient, covalent complex formed between the enzyme and DNA, known as the TOP-II cleavage complex (Top2cc). nih.govwikipedia.org This stabilization prevents the re-ligation of the double-strand breaks created by the enzyme during its catalytic cycle, leading to the accumulation of these breaks, which can trigger apoptosis and cell death. wikipedia.orgtandfonline.com
The mechanism involves the inhibitor binding to the Top2cc, creating a ternary complex. nih.govmdpi.com This binding can either prevent the religation of the cleaved DNA strands or promote the forward cleavage reaction. nih.gov Several benzo[c]this compound alkaloids and their synthetic derivatives have been identified as TOP-II inhibitors. nih.govaacrjournals.orgresearchgate.net For instance, the synthetic derivative NK109 inhibits TOP-II activity by stabilizing the DNA-enzyme-drug complex. nih.gov Another derivative, NK314, is a potent TOP-IIα inhibitor, more so than the established anticancer drug etoposide. aacrjournals.org It has been shown to inhibit the relaxation of supercoiled plasmid DNA by TOP-IIα in cell-free assays. aacrjournals.org
A well-known this compound compound, ethidium, demonstrates the nuances of this interaction. While ethidium bromide, which binds reversibly to DNA through intercalation, does not significantly stimulate TOP-II-mediated DNA cleavage, its covalent attachment to DNA transforms it into a potent TOP-II poison. acs.orgnih.gov This covalent adduct markedly enhances both single- and double-stranded DNA cleavage mediated by TOP-II, shifting the cleavage/ligation equilibrium towards the cleaved state. acs.orgnih.gov This suggests that simple intercalation is not sufficient for TOP-II poisoning by some this compound derivatives; rather, a more stable interaction, such as covalent bonding, is required to effectively trap the Top2cc. acs.orgnih.gov
Dual Topoisomerase I and II Poisoning by this compound Derivatives
Certain this compound derivatives exhibit the ability to act as dual poisons, targeting both topoisomerase I (Top-I) and topoisomerase II (Top-II). mdpi.comnih.gov This dual inhibition is a promising strategy in cancer therapy as it may reduce the likelihood of drug resistance, which can arise from the upregulation of one enzyme when the other is inhibited. mdpi.commdpi.com
An example of such a dual inhibitor is the aza-analogous benzo[c]this compound derivative, P8-D6. mdpi.comnih.govnih.gov This compound has been shown to suppress the catalytic activity of both human Top-I and Top-II. nih.govnih.gov Mechanistic studies, such as the "in vivo complex of enzyme" (ICE) bioassay, have demonstrated that P8-D6 significantly increases the amount of both Top-I and Top-II covalently bound to DNA in cancer cells. nih.govnih.gov This indicates that P8-D6 effectively stabilizes the cleavage complexes of both enzymes, a hallmark of topoisomerase poisoning. nih.govmdpi.com The stabilization of these complexes leads to an increase in DNA strand breaks, which are highly cytotoxic to proliferating cells. mdpi.comnih.gov
The development of dual Top-I and Top-II inhibitors from the this compound scaffold is an active area of research. For instance, oxynitidine (B1205190) and its analogues have been explored for their potential as dual inhibitors. nih.govsci-hub.se Some synthesized benzophenanthridinone, dihydrobenzothis compound, and benzothis compound derivatives have been evaluated for their ability to inhibit both enzymes. nih.gov While some compounds show high Top-I inhibitory potency, others exhibit additional inhibitory activity against enzymes involved in repairing topoisomerase-mediated DNA damage, which can synergize with topoisomerase inhibition. nih.govresearchgate.netnih.gov
Phenanthriplatin as a Distinct Topoisomerase Poison
Phenanthriplatin, a monofunctional platinum anticancer agent with the formula cis-Pt(NH₃)₂(this compound)Cl, functions as a topoisomerase II (Top2) poison through a distinct mechanism compared to traditional topoisomerase poisons and other platinum-based drugs. nih.govacs.orgnih.gov Unlike many Top2 poisons that act via intercalation, phenanthriplatin forms covalent adducts with DNA. nih.govacs.org
The mechanism of phenanthriplatin as a Top2 poison involves the stabilization of the Top2 cleavage complex (Top2cc). nih.govacs.org It is hypothesized that when phenanthriplatin covalently binds to a guanosine (B1672433) base within the active site of the Top2-DNA complex, it prevents the religation of the cleaved DNA strands. nih.gov This leads to an accumulation of double-strand breaks, a key factor in its cytotoxic effects. nih.gov
What distinguishes phenanthriplatin is that it is a monofunctional platinum agent, meaning it forms a single covalent bond with DNA. nih.govacs.org This is in contrast to cisplatin, a bifunctional agent that typically forms intra- and interstrand crosslinks, and which does not act as a Top2 poison. nih.govacs.org The monofunctional nature of phenanthriplatin allows it to form adducts at specific nucleobase sites that are also crucial for Top2 cleavage. nih.govacs.org The hydrophobic this compound ligand in phenanthriplatin facilitates its cellular uptake, contributing to its greater activity compared to cisplatin. medkoo.com Once inside the cell, it primarily localizes in the nucleus, targeting the DNA. medkoo.com
The ability of phenanthriplatin to act as a Top2 poison, in addition to its known role as an inhibitor of DNA and RNA polymerases, contributes to its potent anticancer activity. nih.govacs.orgnih.gov This multi-pronged mechanism of action presents opportunities for designing novel platinum-based anticancer agents that may overcome resistance to classical chemotherapy drugs. acs.orgacs.org
Antimicrobial Mechanisms of this compound Derivatives
Inhibition of Bacterial Cell Division (e.g., FtsZ polymerization)
A significant antimicrobial mechanism of certain this compound derivatives is the inhibition of bacterial cell division, primarily by targeting the essential and highly conserved protein FtsZ. google.comresearchgate.net FtsZ, a homolog of eukaryotic tubulin, polymerizes to form the Z-ring at the mid-cell, which is a critical first step in bacterial cytokinesis. researchgate.netmdpi.com The Z-ring acts as a scaffold, recruiting other proteins to form the divisome, the machinery that ultimately constricts and divides the cell. google.comresearchgate.net
This compound derivatives, particularly benzo[c]phenanthridines like sanguinarine and chelerythrine, have been identified as inhibitors of FtsZ. google.com These compounds can interfere with the function of FtsZ in several ways. One key mechanism is the competitive inhibition of GTP binding to FtsZ. google.com This prevents the GTPase activity necessary for FtsZ polymerization and subsequent Z-ring formation. google.comresearchgate.net By disrupting this fundamental process, these compounds effectively block bacterial cell division, leading to a bacteriostatic or bactericidal effect. google.comresearchgate.net
Research has led to the design and synthesis of novel phenanthridium derivatives with potent FtsZ-targeting antibacterial activity. nih.gov For instance, certain 5-methyl-2-phenylphenanthridium and 5-methylphenanthridium derivatives have shown outstanding activity against a range of bacteria, including antibiotic-resistant strains. researchgate.netnih.gov Cell morphology and FtsZ polymerization assays have confirmed that these compounds inhibit bacterial proliferation by interfering with FtsZ function. nih.gov The structural similarity of phenanthridines to other FtsZ inhibitors has also prompted the exploration of related scaffolds, such as substituted 1,6-diphenylnaphthalenes, for antibacterial activity. sigmaaldrich.com
| Compound Class | Example(s) | Mechanism of FtsZ Inhibition | Reference(s) |
| Benzo[c]phenanthridines | Sanguinarine, Chelerythrine | Competitively inhibit GTP binding to FtsZ, preventing polymerization and Z-ring formation. | google.com |
| 5-Methyl-2-phenylphenanthridium derivatives | Compound 7l | Interfere with the function of bacterial FtsZ. | nih.gov |
| 5-Methylphenanthridium derivatives | Compounds 5A2, 5B1, 5B2 | Inhibit cell division. | researchgate.net |
| Substituted 1,6-diphenylnaphthalenes | - | Structurally similar to FtsZ-inhibiting phenanthridines. | sigmaaldrich.com |
Disruption of Bacterial Cell Membrane Integrity
This compound derivatives can exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane. nih.govnih.gov The bacterial plasma membrane is a crucial barrier that controls the passage of molecules and is essential for maintaining cellular functions. mdpi.com Damage to this membrane can lead to leakage of cellular contents and ultimately, cell death. frontiersin.org
Studies on phenanthrene (B1679779) compounds like blestriacin have shown that at bactericidal concentrations, they can cause a loss of membrane potential in bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov This dissipation of membrane potential is often a precursor to more severe membrane damage. Further investigations using fluorescent probes like propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes, have confirmed that these compounds disrupt the integrity of the bacterial membrane. nih.gov
The hydrophobic nature of many this compound derivatives is thought to facilitate their interaction with and insertion into the lipid bilayer of the bacterial membrane. mdpi.com Sanguinarine, a benzo[c]this compound alkaloid, has been shown to compromise the integrity and functionality of the cytoplasmic membrane. nih.gov This disruption can lead to the dissipation of the proton motive force, which is vital for various cellular processes, including ATP synthesis. nih.gov The interaction of these compounds with the membrane can cause structural deformations, leading to the leakage of essential ions and macromolecules, and ultimately cell lysis. frontiersin.org
| This compound Derivative | Bacterial Strain(s) | Observed Effect on Membrane | Reference(s) |
| Blestriacin | S. aureus, B. subtilis | Loss of membrane potential, disruption of membrane integrity. | nih.gov |
| Sanguinarine | S. aureus | Dissipation of proton motive force, compromised membrane integrity and functionality. | nih.govdntb.gov.ua |
Impact on Bacterial Metabolic Pathways (e.g., ATP and NADH production)
The antimicrobial action of this compound derivatives can also involve the disruption of key bacterial metabolic pathways, including those responsible for the production of ATP and NADH. These molecules are fundamental for cellular energy and various biosynthetic processes.
The disruption of the bacterial cell membrane integrity by this compound compounds, as discussed previously, is directly linked to the impairment of metabolic functions. The dissipation of the proton motive force across the cytoplasmic membrane, caused by compounds like sanguinarine, directly inhibits the activity of membrane-bound ATP synthase, the enzyme responsible for the majority of ATP production during cellular respiration. nih.gov A study demonstrated that sanguinarine treatment leads to a decrease in intracellular ATP levels in bacteria. dntb.gov.ua
By compromising the cell membrane, these compounds can lead to a general breakdown of metabolic homeostasis, affecting not only energy production but also other vital cellular processes that rely on a stable intracellular environment and a functional membrane.
| This compound Derivative | Observed Metabolic Effect | Reference(s) |
| Sanguinarine | Dissipation of proton motive force, decrease in intracellular ATP levels. | nih.govdntb.gov.ua |
Inhibition of Microbial Nucleic Acid and Protein Synthesis
This compound derivatives, a class of nitrogen-containing heterocyclic compounds, have demonstrated notable capabilities in interfering with fundamental microbial processes, specifically the synthesis of nucleic acids and proteins. A prominent mechanism of action for many this compound derivatives is their ability to intercalate into DNA. wikipedia.org This process involves the insertion of the planar this compound ring system between the base pairs of the DNA double helix. This intercalation distorts the helical structure, which can subsequently inhibit both DNA replication and transcription, thereby halting the synthesis of new nucleic acids. wikipedia.org
A well-known example of a this compound derivative with this activity is ethidium bromide. It is widely used in molecular biology laboratories as a fluorescent tag for nucleic acids precisely because of its strong DNA intercalating properties. wikipedia.orgmdpi.com This intercalation is the basis for its antimicrobial and mutagenic effects. Propidium iodide, another derivative, also functions as a DNA intercalator and is used to assess cell viability. mdpi.com
The inhibition of nucleic acid synthesis by this compound derivatives consequently impacts protein synthesis. By blocking transcription (the process of creating messenger RNA from a DNA template), the necessary blueprints for protein production are not generated. This leads to a cessation of protein synthesis, which is fatal for the microorganism. Studies with ethidium bromide in Saccharomyces cerevisiae have shown that it rapidly inhibits both RNA and protein synthesis. nih.gov The kinetics of this inhibition suggest that the primary effect is on RNA synthesis, which then leads to a halt in protein translation as the existing messenger RNA pool degrades. nih.gov
Furthermore, some this compound derivatives have been investigated for their ability to target specific components of the microbial protein synthesis machinery. For instance, novel this compound inhibitors have been developed that target the nucleocapsid protein of SARS-CoV-2, a critical component for viral replication. nih.gov
Antitubercular Activity and Corresponding Mechanisms
Several this compound derivatives have emerged as promising agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, including multidrug-resistant (MDR) strains. nih.govbiorxiv.org The antitubercular activity of these compounds is an area of active research, with several potential mechanisms of action being explored.
One key area of investigation is the ability of these derivatives to inhibit essential mycobacterial enzymes. For example, in silico docking studies have suggested that this compound amide and 1,2,3-triazole derivatives may bind to the active site of Mycobacterial DNA topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation in the bacterium. nih.govrsc.org By inhibiting this enzyme, the compounds can effectively halt bacterial proliferation.
Another significant finding is the potent activity of novel benzo[c]this compound derivatives (BPDs) against Mtb. nih.govasm.org These compounds, such as BPD-6 and BPD-9, have shown strong inhibitory activity against multiple Mycobacterium strains while being less active against other bacteria, suggesting a specific mode of action. nih.govbiorxiv.org These BPDs have been observed to accumulate within the bacterial cells and are effective against both replicating and non-replicating Mtb. nih.govasm.org The generation of resistance to BPD-9 has been linked to the Mmr efflux pump, indicating that this pump may be involved in removing the compound from the bacterial cell, although this is considered an indirect resistance mechanism. nih.gov The unique specificity of these BPDs against mycobacteria and their efficacy against MDR strains suggest a novel mechanism of action that is yet to be fully elucidated. nih.govbiorxiv.org
The this compound core is recognized as a valuable scaffold in the development of antitubercular agents. nih.gov Various derivatives, including this compound-7,12-diones and 6-(4-substitutedpiperazin-1-yl) phenanthridines, have demonstrated significant activity against Mtb. nih.gov
Neuroprotective Mechanisms Elicited by this compound Derivatives
This compound derivatives have garnered attention for their potential neuroprotective effects, which are attributed to a range of molecular mechanisms. These compounds exhibit a multitargeted approach to combating the complex pathologies underlying neurodegenerative diseases.
Antioxidant Effects and Modulation of Nrf2 Signaling Pathway
A key mechanism underlying the neuroprotective action of this compound derivatives is their ability to mitigate oxidative stress. nih.govacs.org Certain 7-amino-phenanthridin-6-one derivatives (APHs) have been shown to possess antioxidant properties. nih.govacs.org Their antioxidant effect is mediated, at least in part, through the induction of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govacs.org
Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective enzymes. nih.govfrontiersin.org Under normal conditions, Nrf2 is kept at low levels by its repressor, Keap1. nih.gov However, in the presence of oxidative stress or certain chemical inducers, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of genes encoding antioxidant enzymes like heme oxygenase-1, catalase, and glutathione (B108866) peroxidase. nih.govacs.org Studies have shown that some this compound derivatives can upregulate the Nrf2 pathway, leading to an enhanced cellular antioxidant defense. nih.govacs.org This activation of the Nrf2 pathway is a critical component of the neuroprotection conferred by these compounds against oxidative insults. acs.org
Furthermore, the parent compound, 6(5H)-phenanthridinone, has been reported to inhibit poly(ADP-ribose)polymerase (PARP), an enzyme involved in inflammation. nih.gov PARP inhibition has been linked to an increase in NRF2 levels, suggesting another potential route through which phenanthridinones can exert their antioxidant effects. nih.gov
Selective Metal Chelating Activities (e.g., iron, copper)
The dysregulation of metal ions, particularly iron and copper, is implicated in the pathology of several neurodegenerative diseases, where they can contribute to oxidative stress and protein aggregation. nih.govacs.org Certain 7-amino-phenanthridin-6(5H)-one derivatives (APHs) have been designed to possess metal-chelating properties. nih.govacs.org
| Compound | Chelation of Fe²⁺ | Chelation of Cu²⁺ | Chelation of Hg²⁺ | Chelation of Zn²⁺ | Chelation of Cd²⁺ | Chelation of Al³⁺ |
| APH1 | Yes | Yes | No | No | No | No |
| APH2 | Yes | Yes | No | No | No | No |
| APH3 | Yes | Yes | Yes | No | No | No |
| APH4 | Yes | Yes | Yes | No | No | No |
| APH5 | Yes | Yes | Yes | No | No | No |
Table 1: Selective Metal Chelating Activities of 7-amino-phenanthridin-6(5H)-one Derivatives (APHs). Data sourced from studies on their interaction with various metal ions. nih.govresearchgate.net
Role of Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes that play a role in both normal physiological processes and pathological conditions, including neuroinflammation and brain damage associated with stroke and neurodegenerative diseases. researchgate.net Overexpression or abnormal activity of MMPs, particularly MMP-2 and MMP-9, has been linked to neuronal damage. nih.govresearchgate.net
Certain this compound derivatives, specifically 7-amino-phenanthridin-6-one compounds, have been identified as inhibitors of MMPs. nih.govresearchgate.net Computational studies and experimental evidence suggest that these compounds act as non-zinc-binding inhibitors. acs.orgresearchgate.net Instead of chelating the catalytic zinc ion at the active site, which is a common mechanism for many MMP inhibitors, these this compound derivatives are thought to bind to a distal region of the enzyme's S1' site. nih.govresearchgate.net This alternative binding mode is significant as it may lead to fewer off-target effects compared to inhibitors that target the highly conserved zinc-binding motif. researchgate.net The inhibition of MMPs by these compounds can contribute to their neuroprotective effects by reducing neuroinflammation and protecting the integrity of the blood-brain barrier. nih.govresearchgate.net
| Compound Family | Target MMPs | Inhibition Mechanism |
| 7-Amino-phenanthridin-6-one derivatives | MMP-2, MMP-9 | Non-competitive, non-zinc-binding |
Table 2: Matrix Metalloproteinase (MMP) Inhibition by this compound Derivatives. Information is based on kinetic and computational studies. researchgate.net
Modulation of Wnt/β-catenin Pathway and Glutamatergic System
The Wnt/β-catenin signaling pathway is crucial for various developmental processes and for maintaining adult tissue homeostasis, including in the nervous system. Aberrant Wnt signaling has been linked to neurodegenerative disorders. nih.govnih.gov Some this compound derivatives have been identified as agonists of the Wnt/β-catenin signaling pathway. nih.govnih.gov For example, HLY78, a lycorine (B1675740) derivative with a this compound core, was found to activate this pathway by binding to Axin, a key scaffold protein in the Wnt signaling complex. nih.gov Structural optimization of such compounds has led to the development of more potent this compound-based Wnt/β-catenin agonists. nih.gov
The activation of the Wnt/β-catenin pathway may also be linked to the antioxidant effects of these compounds. It has been reported that activation of this pathway can potentially induce the expression of NRF2 through the inhibition of GSK-3β. nih.gov
Additionally, the glutamatergic system, the primary excitatory neurotransmitter system in the brain, can become excitotoxic and contribute to neuronal cell death in neurodegenerative conditions. Metals that accumulate in the brain during these diseases have been associated with alterations in both the Wnt/β-catenin pathway and the glutamatergic system. nih.gov While direct modulation of the glutamatergic system by this compound derivatives is an area requiring further research, their ability to counteract the effects of neurotoxic metals suggests an indirect protective role. By chelating metals and reducing oxidative stress, these compounds may help to normalize the function of the glutamatergic system and prevent excitotoxicity. nih.gov
Cellular Responses Induced by this compound Derivatives
This compound derivatives elicit a range of cellular responses, primarily centered around the inhibition of cell proliferation and the induction of programmed cell death. These effects are fundamental to their potential as therapeutic agents, particularly in the context of cancer. The following sections delve into the specific mechanisms by which these compounds influence cell cycle progression and apoptosis.
Cell Cycle Arrest Induction and Its Molecular Basis
This compound derivatives have been shown to interfere with the normal progression of the cell cycle, a tightly regulated process that governs cell division. By arresting cells at specific checkpoints, these compounds can prevent the proliferation of aberrant cells, such as those found in tumors.
A notable example is the synthetic this compound derivative, compound 8a , which has demonstrated the ability to arrest MCF-7 human breast cancer cells in the S phase of the cell cycle. frontiersin.org This arrest prevents the cells from transitioning to the G2 phase, effectively halting DNA replication and subsequent cell division. frontiersin.org The percentage of cells in the S phase significantly increased from 18.86% in untreated cells to 42.99% in cells treated with compound 8a, with a corresponding decrease in the G2/M phase population. frontiersin.org This effect is attributed to the compound's ability to inhibit DNA topoisomerases I and II, crucial enzymes involved in managing DNA topology during replication. frontiersin.org
Similarly, the benzo[c]this compound alkaloid sanguinarine (SA) can induce a G0/G1 cell cycle arrest. frontiersin.org This is associated with the translocation of cyclin D1 and Topoisomerase II from the nucleus to the cytoplasm. frontiersin.org Other studies have reported that this compound derivatives can cause cell cycle arrest at the G2 phase. researchgate.netaacrjournals.org For instance, NK314 , a synthetic benzo[c]this compound, induces a sustained G2 arrest in p53 wild-type ML-1 cells. aacrjournals.org This G2 arrest is believed to be a defensive response to DNA damage, allowing time for repair before the cell enters mitosis. aacrjournals.org The molecular basis for this G2 arrest involves the activation of the Chk1-Cdc25C-Cdk1 G2 checkpoint pathway. aacrjournals.org
Some this compound derivatives have also been found to increase the levels of the p53 protein, a key tumor suppressor that can trigger cell cycle arrest and apoptosis in response to cellular stress. nih.gov
| Compound | Cell Line | Effect on Cell Cycle | Molecular Basis |
|---|---|---|---|
| Compound 8a | MCF-7 | S phase arrest | Inhibition of DNA topoisomerase I/II |
| Sanguinarine (SA) | Not specified | G0/G1 phase arrest | Translocation of cyclin D1 and Topoisomerase II |
| NK314 | ML-1 | G2 phase arrest | Activation of Chk1-Cdc25C-Cdk1 pathway |
| PJ-34 | MDA-231, H1299, DLD-1, HeyA8, Panc-1 | G2/M arrest | Prevention of bipolar clustering of supernumerary centrosomes |
Apoptosis Induction Pathways (e.g., Bcl-2 and Bax modulation, caspase activation)
Beyond halting cell proliferation, this compound derivatives are potent inducers of apoptosis, or programmed cell death. This is a critical mechanism for eliminating damaged or cancerous cells. The induction of apoptosis by these compounds often involves the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.
The Bcl-2 family consists of both anti-apoptotic proteins, such as Bcl-2 , and pro-apoptotic proteins, like Bax . The ratio of these proteins is a key determinant of a cell's susceptibility to apoptosis. frontiersin.orgnih.gov An increase in the Bax/Bcl-2 ratio favors the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of a cascade of enzymes called caspases, which execute the apoptotic program. nih.govmdpi.com
Several this compound derivatives have been shown to modulate the expression of Bcl-2 and Bax to promote apoptosis. For example, compound 8a was found to downregulate the expression of Bcl-2 and upregulate the expression of Bax in MCF-7 cells in a dose-dependent manner, thereby increasing the Bax/Bcl-2 ratio. frontiersin.org This suggests that compound 8a induces apoptosis through the mitochondria-dependent pathway. frontiersin.org Similarly, the natural alkaloid sanguinarine has been reported to increase the expression of Bax relative to Bcl-2. frontiersin.org
Other derivatives, such as Diphyllin methyl ether , also induce apoptosis by increasing the Bax/Bcl-2 ratio through both the upregulation of Bax and the downregulation of Bcl-2. nih.gov The activation of caspases, particularly caspase-3 and -7, is a common downstream event in apoptosis induced by this compound derivatives. nih.gov Some derivatives can trigger caspase activation within 24 hours of exposure. nih.gov
Furthermore, some this compound compounds have been observed to cause apoptosis-specific fragmentation of PARP-1, a protein involved in DNA repair that is cleaved by caspases during apoptosis. nih.gov
| Compound | Cell Line | Effect on Bcl-2 Family | Caspase Activation |
|---|---|---|---|
| Compound 8a | MCF-7 | Downregulates Bcl-2, Upregulates Bax | Implied by apoptosis induction |
| Sanguinarine | Various cancer cells | Increases Bax/Bcl-2 ratio | Activates caspases |
| Diphyllin methyl ether | A375 | Downregulates Bcl-2, Upregulates Bax | Activates caspase-3/7 |
| Justicidin B derivatives | A375 | Increases Bax/Bcl-2 ratio | Triggers caspase-3/7 activation |
Other Pharmacological Activities
In addition to their well-documented anticancer properties, this compound derivatives exhibit a broad spectrum of other pharmacological activities. nih.govfrontiersin.org These diverse biological effects underscore the therapeutic potential of this class of compounds for a variety of diseases.
Anti-inflammatory Activity: Several this compound derivatives have demonstrated significant anti-inflammatory effects. ontosight.ai For instance, the benzo[c]this compound derivatives BPD-I and BPD-II exhibit potent anti-edematous activity. nih.gov BPD-I has been shown to inhibit both acute and chronic inflammatory responses, including rat paw edema, leukocyte emigration, and granuloma formation. nih.gov Its mechanism of action appears to involve the release of corticosterone (B1669441) from the adrenal gland. nih.gov The benzo[c]this compound decarine (B1680282) and other compounds isolated from Zanthoxylum ailanthoides have been found to inhibit superoxide (B77818) anion generation and elastase release in human neutrophils, key events in the inflammatory process. mdpi.comresearchgate.net
Anti-angiogenesis: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Some this compound derivatives, such as sanguinarine , possess anti-angiogenic properties. nih.govfrontiersin.org The proposed mechanism for this activity includes the abolishment of VEGF-induced AKT activation. nih.gov
Antiplatelet Activity: Certain phenanthrene alkaloids have been evaluated for their ability to inhibit platelet aggregation. nih.gov For example, litebamine and N-methylsecoglaucine have been shown to inhibit the aggregation of rabbit platelets induced by various agents. nih.gov The primary mechanism is believed to be the inhibition of thromboxane (B8750289) A2 formation, with N-methylsecoglaucine also increasing platelet cyclic AMP levels. nih.gov
Antiviral Activity: this compound derivatives have shown promise as antiviral agents. Some benzo[c]this compound derivatives with 12-alkoxy substitutions have demonstrated good activity against Herpes Simplex Virus Type 1 (HSV-1). tandfonline.comtandfonline.com
Anti-HIV Activity: The anti-HIV potential of this compound derivatives has also been explored. The benzo[c]this compound (±)-6-acetonyldihydrochelerythrine exhibited significant anti-HIV activity in H9 lymphocytes. thieme-connect.com Additionally, a series of low-molecular-weight hydrophobic this compound derivatives were investigated for their inhibitory effect on HIV-1 protease (HIVp), a key enzyme in the viral life cycle. nih.govresearchgate.net The most potent of these was 3,3,9,9-tetramethyl-3,4,9,10-tetrahydro-2H,8H-phenanthridine-1,7-dione . nih.gov
Anti-fungal Activity: Sanguinarine and chelerythrine, along with their derivatives, have shown significant in vitro antifungal activity against a range of phytopathogenic fungi. nih.govresearchgate.net The C=N+ moiety in their structure appears to be crucial for this activity. nih.gov More recent research has led to the design of novel 2-phenylphthalazin-2-ium scaffolds, which are simple analogues of these alkaloids and exhibit excellent potency against phytopathogenic fungi. acs.org
Anti-plasmodial Activity: The fight against malaria has also benefited from research into this compound-related structures. Diaza-analogs of phenanthrene have shown mild to good in vitro activity against both chloroquine-sensitive and resistant strains of Plasmodium. jst.go.jp Derivatives of the 1,10-phenanthroline (B135089) framework have also demonstrated in vitro and in vivo antiplasmodial activity. nih.govscispace.com Notably, nitidine has been reported to have antimalarial activity against various strains of P. falciparum. researchgate.netulb.ac.be
| Pharmacological Activity | Example Compound(s) | Key Findings |
|---|---|---|
| Anti-inflammatory | BPD-I, Decarine | Inhibits edema, leukocyte emigration, and superoxide generation. nih.govmdpi.com |
| Anti-angiogenesis | Sanguinarine | Abolishes VEGF-induced AKT activation. nih.gov |
| Antiplatelet | Litebamine, N-methylsecoglaucine | Inhibits platelet aggregation, primarily by blocking thromboxane A2 formation. nih.gov |
| Antiviral (HSV-1) | 12-alkoxy benzo[c]phenanthridines | Demonstrated good in vitro activity against HSV-1. tandfonline.comtandfonline.com |
| Anti-HIV | (±)-6-acetonyldihydrochelerythrine, 3,3,9,9-tetramethyl-3,4,9,10-tetrahydro-2H,8H-phenanthridine-1,7-dione | Inhibits HIV replication and HIV-1 protease. thieme-connect.comnih.gov |
| Anti-fungal | Sanguinarine, Chelerythrine, 2-phenylphthalazin-2-ium derivatives | Effective against various phytopathogenic fungi. nih.govacs.org |
| Anti-plasmodial | Diaza-analogs of phenanthrene, 1,10-phenanthroline derivatives, Nitidine | Active against chloroquine-sensitive and -resistant Plasmodium strains. jst.go.jpnih.govresearchgate.net |
Structure Activity Relationship Sar Studies and Rational Drug Design of Phenanthridine Scaffolds
Systematic SAR Investigations of Phenanthridine (B189435) Derivatives
Systematic SAR studies have been instrumental in deciphering the structural requirements for the biological activity of this compound compounds. By methodically altering substituents at various positions on the this compound core, researchers have been able to correlate specific structural features with biological outcomes, including potency and selectivity.
Influence of Substituent Position and Nature on Biological Potency and Selectivity
The biological activity of this compound derivatives is profoundly influenced by the type and placement of substituents on their aromatic core. nih.govmdpi.com For instance, in the context of anticancer activity, the presence of methoxy (B1213986) groups at the 2 and 3 positions and dimethoxy groups at the 8 and 9 positions of the related benzo[c]this compound (B1199836) skeleton are considered important for bioactivity. mdpi.com Specifically, a methoxy group at position 2 is often essential, while a substituent at position 3 is not. mdpi.com
Studies on 11-substituted 6-aminobenzo[c]phenanthridines revealed that introducing different substituents at the 11-position significantly impacts cytotoxicity. nih.gov Derivatives with methoxyphenyl groups at this position generally demonstrated the highest potency against tumor cells. nih.gov Furthermore, some of these compounds showed noteworthy selectivity for leukemia, breast, and prostate cancer cell lines. nih.gov
In a series of structurally simple analogues of the natural product nitidine, the introduction of a [(dimethylamino)ethyl]amino side chain at the C-6 position resulted in good anticancer activities. researchgate.net The nature of the substituent at the N-5 position was also found to be a significant determinant of antitumor activity. researchgate.net
The insertion of aryl groups at the 6-position of benzo[j]phenanthridinequinones also modulates cytotoxic potency. mdpi.com While a phenyl group did not cause a significant change, a furan-2-yl substituent decreased potency on certain cancer cell lines. mdpi.com
Quantitative structure-activity relationship (QSAR) models for benzo[c]this compound analogues have highlighted the importance of steric interactions in determining bioactivity. mdpi.com Substituents at positions 11 and 12 can positively affect cytotoxicity and topoisomerase I inhibitory activity, with the substituent at position 12 having a more substantial impact. mdpi.com
Interactive Table: Effect of Substituents on this compound Activity
| Compound Class | Substituent Position(s) | Substituent Type | Observed Effect on Biological Activity |
| Benzo[c]phenanthridines | 2, 3, 8, 9 | Methoxy, Dimethoxy | Important for bioactivity; Methoxy at C2 is essential. mdpi.com |
| 6-Aminobenzo[c]phenanthridines | 11 | Methoxyphenyl | Highest potency against tumor cells. nih.gov |
| Nitidine Analogues | 6 | [(dimethylamino)ethyl]amino | Good anticancer activities. researchgate.net |
| Benzo[j]phenanthridinequinones | 6 | Phenyl, Furan-2-yl | Phenyl: No significant change. Furan-2-yl: Decreased potency. mdpi.com |
| Benzo[c]phenanthridines | 11, 12 | Various | Positive effect on cytotoxicity; C12 substituent has a stronger effect. mdpi.com |
Role of Quaternary Nitrogen and Iminium Group in this compound Bioactivity
The presence of a quaternary nitrogen atom, creating a cationic iminium group, is a hallmark of many biologically active this compound derivatives, particularly the benzo[c]this compound alkaloids. nih.govplos.org This feature is often linked to their mechanism of action. Early studies suggested that the cationic nature of the quaternary nitrogen is crucial for the activity of these alkaloids. nih.gov The iminium group is susceptible to nucleophilic attack, which can lead to interactions with biological molecules like proteins and DNA, ultimately inducing cell death. nih.govtandfonline.com
The positive charge conferred by the quaternary nitrogen facilitates the binding of these planar aromatic molecules to DNA, primarily through intercalation. nih.gov This interaction is believed to be a key component of their antitumor and antiviral properties. nih.gov For instance, in a study of phenanthridines designed as analogues of benzo[c]this compound alkaloids, biological activity was strongly associated with the presence of an N-methyl quaternary nitrogen. nih.govmdpi.com Similarly, the introduction of a permanent positive charge by methylating the heterocyclic nitrogen in certain this compound conjugates shifted their binding mode from minor groove binding to intercalation and significantly increased their biological potency. beilstein-journals.org
However, the necessity of the iminium group for cytotoxicity has been debated. While some studies emphasize its importance, others suggest it may not be essential for cytotoxicity in all cancer cell lines. nih.gov Despite this, the electrophilicity of the iminium bond is considered a critical parameter for the inhibitory activity of some this compound derivatives against enzymes like HIV-1 reverse transcriptase. nih.gov
Impact of Amino Groups on this compound Fluorescent Properties and Nucleic Acid Binding
The introduction of amino groups at specific positions on the this compound ring system has a profound and predictable effect on the molecule's fluorescent properties and its interaction with nucleic acids like DNA and RNA. beilstein-journals.orgnih.gov The number and location of these amino groups can fine-tune the spectroscopic response of the this compound chromophore. beilstein-journals.org
A general observation is that phenanthridines lacking amino groups are strongly fluorescent in aqueous solutions, but this fluorescence is quenched upon binding to DNA. beilstein-journals.orgnih.gov The presence of a single amino group, typically at position 8, results in only a minor change in fluorescence upon DNA interaction. beilstein-journals.orgnih.gov In contrast, phenanthridines with two amino groups, most notably at the 3 and 8 positions (as seen in the well-known DNA intercalator ethidium (B1194527) bromide), exhibit weak fluorescence in solution but show a significant increase in emission upon binding to DNA. beilstein-journals.orgnih.gov This "light-up" property makes them valuable as fluorescent probes for nucleic acids. wikipedia.org
Development of this compound Analogues with Improved Therapeutic Profiles
The development of this compound analogues with enhanced therapeutic profiles is an active area of research. Modifications to the basic this compound scaffold aim to improve potency, selectivity, and overcome limitations of earlier compounds. For example, NK109, a synthetic analogue of chelerythrine (B190780), demonstrated submicromolar growth-inhibitory activity against cancer cell lines, a significant improvement over the parent compound. nih.gov Further modification of NK109 led to NK314, which showed even stronger anticancer activities. nih.gov
The synthesis of 11-substituted 6-aminobenzo[c]this compound derivatives has yielded compounds with considerable cytotoxicity and noteworthy selectivity for specific cancer types like leukemia, breast, and prostate cancer. nih.gov Similarly, the development of a new class of cytotoxic agents based on the dihydro-imidazo-phenanthridinium (DIP) framework has shown promise. gla.ac.uk These DIP derivatives maintain the general cytotoxicity of the phenanthridinium moiety and, in some cases, dramatically improve it, while also exhibiting enhanced stability compared to other phenanthridinium-based agents. gla.ac.uk
Strategies for Overcoming Drug Resistance with Novel this compound Agents
The emergence of drug resistance is a major obstacle in cancer chemotherapy. Novel this compound agents are being explored as a strategy to circumvent this problem. pharmaerudition.org Since cancer and infectious diseases are often complicated by drug resistance, there is a continuous need for new antimicrobial and anticancer agents that can overcome or avoid multi-drug resistance mechanisms. pharmaerudition.org
One approach involves designing this compound derivatives that target cellular pathways or molecules distinct from those targeted by existing drugs. For example, some benzo[c]this compound alkaloids are known to induce cell cycle arrest and apoptosis by targeting not only DNA but also other cellular components like topoisomerases and the anti-apoptotic protein Bcl-XL. mdpi.com This multi-target capability could be a key strategy in overcoming resistance.
Furthermore, the development of structurally novel this compound derivatives, such as dihydropyrrolo[1,2-f]phenanthridines, offers the potential for new mechanisms of action that are not susceptible to existing resistance pathways. researchgate.net These compounds are being investigated for their potential to treat drug-resistant infections and cancers. researchgate.net
Design and Synthesis of Multi-Targeting this compound Ligands
A contemporary strategy in drug design is the development of single chemical entities that can modulate multiple biological targets simultaneously. This multi-target approach is particularly relevant for complex diseases like cancer. This compound scaffolds are being utilized in the design and synthesis of such multi-targeting ligands.
For example, studies on benzo[i]phenanthridines have identified derivatives that act as TOP1-targeting agents. nih.gov By modifying substituents at the 12-position, researchers can modulate their activity. The planar nature of these molecules allows them to intercalate into DNA, potentially inhibiting cell growth through multiple mechanisms. nih.gov The development of this compound-peptide conjugates is another example, where the this compound moiety acts as a DNA-binding and fluorescent reporter unit, while the peptide portion can be tailored to interact with other specific biological targets, thereby creating a multi-functional molecule. mdpi.com This approach allows for the creation of ligands that can, for instance, bind to both DNA and specific proteins, offering a synergistic therapeutic effect.
Spectroscopic and Structural Elucidation of Phenanthridine and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy of Phenanthridine (B189435) Systems
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For this compound and its complexes, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial arrangement.
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural characterization of organic molecules, including this compound and its derivatives. nih.gov The chemical shifts observed in the NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a fingerprint of the molecular structure.
In a study detailing the synthesis of this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) showed characteristic signals for the aromatic protons. For instance, the proton at position 6 appeared as a singlet at 9.32 ppm, while other aromatic protons resonated between 7.63 and 8.65 ppm. rsc.org The ¹³C NMR spectrum of this compound displayed signals corresponding to the thirteen carbon atoms of the scaffold, with chemical shifts ranging from 122.1 to 153.8 ppm. rsc.org
The introduction of substituents on the this compound ring leads to predictable changes in the NMR spectra. For example, in 6-(p-tolyl)this compound, the methyl group protons appear as a singlet at 2.48 ppm in the ¹H NMR spectrum. rsc.org Similarly, the methoxy (B1213986) group protons in 6-(4-methoxyphenyl)this compound (B14115933) resonate as a singlet at 3.92 ppm. rsc.org These shifts, along with the coupling patterns of the aromatic protons, allow for the unambiguous assignment of the structure. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to confirm the assignments of proton and carbon signals, especially in more complex derivatives. researchgate.net
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives in CDCl₃ rsc.org
| Compound | ¹H NMR Signals (ppm) | ¹³C NMR Signals (ppm) |
| This compound | 9.32 (s, 1H), 8.65 (d, J = 8.3 Hz, 1H), 8.61 (d, J = 8.1 Hz, 1H), 8.28 (d, J = 8.0 Hz, 1H), 8.10 (d, J = 7.9 Hz, 1H), 7.93 (t, J = 7.7 Hz, 1H), 7.84 – 7.63 (m, 3H) | 153.8, 144.7, 132.8, 131.2, 130.4, 129.0, 128.9, 127.7, 127.3, 126.6, 124.3, 122.4, 122.1 |
| 6-(p-tolyl)this compound | 8.71 (d, J = 8.3 Hz, 1H), 8.62 (d, J = 8.1 Hz, 1H), 8.26 (d, J = 8.1 Hz, 1H), 8.15 (d, J = 8.3 Hz, 1H), 7.86 (t, J = 7.7 Hz, 1H), 7.76 (t, J = 7.6 Hz, 1H), 7.69 (d, J = 7.7 Hz, 1H), 7.65 (d, J = 8.0 Hz, 2H), 7.61 (d, J = 7.6 Hz, 1H), 7.38 (d, J = 7.7 Hz, 2H), 2.48 (s, 3H) | 161.5, 144.1, 138.8, 137.1, 133.7, 130.7, 130.6, 130.0, 129.3, 129.2, 129.0, 127.3, 127.0, 125.5, 123.9, 122.4, 122.2, 21.7 |
| 6-(4-methoxyphenyl)this compound | 8.71 (d, J = 8.3 Hz, 1H), 8.61 (d, J = 8.1 Hz, 1H), 8.28 (s, 1H), 8.18 (d, J = 8.3 Hz, 1H), 7.87 (t, J = 7.7 Hz, 1H), 7.80 – 7.66 (m, 4H), 7.63 (t, J = 7.7 Hz, 1H), 7.10 (d, J = 8.2 Hz, 2H), 3.92 (s, 3H) | 161.1, 160.4, 144.1, 133.7, 132.5, 131.5, 130.7, 130.5, 129.1, 129.0, 127.3, 127.0, 125.5, 123.8, 122.4, 122.2, 114.1, 55.7 |
| 6-(pyridin-3-yl)this compound | 9.03 (s, 1H), 8.80 (d, J = 4.8 Hz, 1H), 8.74 (d, J = 8.3 Hz, 1H), 8.64 (d, J = 8.0 Hz, 1H), 8.25 (d, J = 8.0 Hz, 1H), 8.14 (d, J = 7.6 Hz, 1H), 8.05 (d, J = 8.2 Hz, 1H), 7.90 (t, J = 7.5 Hz, 1H), 7.79 (t, J = 7.5 Hz, 1H), 7.73 (t, J = 7.5 Hz, 1H), 7.66 (t, J = 7.6 Hz, 1H), 7.59 – 7.49 (m, 1H) | 158.2, 150.7, 150.1, 144.0, 137.5, 135.8, 133.7, 131.1, 130.6, 129.3, 128.3, 127.7, 127.6, 125.2, 124.1, 123.6, 122.7, 122.3 |
Dynamic NMR spectroscopy is a valuable technique for studying the internal motions and conformational changes in molecules. In the context of this compound complexes, it can be used to investigate processes such as hindered rotation and racemization.
A notable example is the study of phenanthriplatin (B610081), a chiral platinum complex containing a this compound ligand. nih.govresearchgate.netacs.org Rotation around the Pt-N bond of the this compound ligand leads to racemization of the complex. nih.govresearchgate.netacs.org Dynamic NMR studies revealed that this racemization process is rapid under physiological conditions. nih.govresearchgate.netacs.org By simulating the line shapes of the NMR signals at different temperatures, activation parameters for the interconversion between different rotamers can be determined. nih.govacs.org
In more complex systems, such as those containing two this compound ligands, multiple chiral centers can exist, leading to the formation of diastereomers. nih.gov Dynamic NMR analysis of such complexes allows for the characterization of the interconversion between these diastereomeric forms. nih.govacs.org Through-space dipolar interactions, probed by Nuclear Overhauser Effect (NOE) experiments, provide further insight into the three-dimensional structure and conformation of these complexes in solution. nih.govacs.org
X-ray Crystallography of this compound Derivatives and Their Biomolecular Complexes
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, offering definitive proof of molecular structure and insights into intermolecular interactions.
The crystal structure of unsubstituted this compound has been determined and redetermined with high precision. iucr.org It crystallizes in the orthorhombic space group P2₁2₁2₁, and the molecule is essentially planar. iucr.orgnih.gov The bond lengths and angles within the benzene (B151609) and pyridine (B92270) fragments are well-defined. iucr.org
Numerous studies have reported the crystal structures of this compound derivatives, confirming their molecular connectivity and providing details about their solid-state packing. For instance, the crystal structure of 6-cyclohexyl-8-methylthis compound shows that the tricyclic this compound skeleton is nearly coplanar, and the cyclohexyl group adopts a chair conformation. cjsc.ac.cn The packing in the crystal is influenced by π-π stacking interactions between adjacent this compound rings. cjsc.ac.cn Similarly, the structures of various metal complexes of this compound, such as those with zinc(II), have been elucidated, revealing the coordination geometry around the metal center. researchgate.net
Interactive Data Table: Crystal Data for this compound and a Derivative
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
| This compound | C₁₃H₉N | Orthorhombic | P2₁2₁2₁ | 4.872(2) | 11.526(4) | 15.811(4) | iucr.org |
| 6-Cyclohexyl-8-methylthis compound | C₂₀H₂₁N | Orthorhombic | Fdd2 | 41.178(19) | 30.389(8) | 4.8182(17) | cjsc.ac.cn |
This compound derivatives, most notably ethidium (B1194527) bromide, are well-known for their ability to intercalate into the DNA double helix. irb.hrmdpi.com X-ray crystallography has been instrumental in visualizing these interactions at an atomic level. The first crystal structure of a this compound derivative (ethidium) intercalated into a DNA fragment was a landmark achievement that provided direct evidence for the intercalation model. oup.com
These structural studies show that the planar this compound ring stacks between adjacent base pairs of the DNA, causing the DNA helix to unwind and extend. researchgate.net The intercalator is held in place by a combination of van der Waals forces, hydrophobic interactions, and in some cases, hydrogen bonds with the DNA backbone. The phenyl and ethyl groups of ethidium bromide, for example, are located in the minor groove of the DNA helix. oup.com The detailed structural information obtained from these crystallographic studies is crucial for understanding the mechanism of action of these compounds and for the design of new DNA-targeting drugs.
Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound and Its Interactions
UV-Vis spectroscopy is a widely used technique to study the electronic transitions in molecules. For this compound and its derivatives, the UV-Vis spectrum is characterized by absorption bands in the ultraviolet and visible regions, which arise from π-π* and n-π* transitions within the aromatic system.
The UV-Vis spectrum of this compound itself exhibits multiple absorption bands. For instance, in acetonitrile, peaks at approximately 250 nm and 340 nm are characteristic of the this compound chromophore. arkat-usa.org The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the this compound ring.
The interaction of this compound derivatives with other molecules, such as DNA or metal ions, can lead to significant changes in their UV-Vis spectra. For example, the intercalation of a this compound derivative into DNA typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a shift to longer wavelengths) of the absorption bands. nih.govbeilstein-journals.org These spectral changes can be used to study the binding affinity and stoichiometry of the interaction. juniperpublishers.com
In some cases, the formation of intramolecular or intermolecular complexes can also be detected by UV-Vis spectroscopy. For example, bis-phenanthridine derivatives, where two this compound units are connected by a linker, can exhibit a hypochromic effect in their UV-Vis spectra compared to the monomeric units, which is indicative of intramolecular stacking interactions between the this compound rings. irb.hr The pH of the solution can also affect the UV-Vis spectrum, as the protonation of the nitrogen atom in the this compound ring alters its electronic properties. irb.hr
Interactive Data Table: UV-Vis Absorption Maxima (λmax) for this compound-based Compounds
| Compound/System | Solvent/Conditions | λmax (nm) | Observations | Reference |
| This compound Chromophore | Acetonitrile | 250, 340 | Characteristic absorption | arkat-usa.org |
| Phen-Py-1 with ct-DNA | pH 7 buffer | 350 | Hypochromism upon DNA addition | nih.govbeilstein-journals.org |
| Coumarin/Phenanthridine-fused heterocycle (1) | Acetonitrile | 250, 300, 340, 375 | Multiple absorption patterns | arkat-usa.org |
| 6-(thiophen-2-yl) this compound (6TP) + Cu(II) | Methanol | 500-600 | New absorption band upon Cu(II) addition | juniperpublishers.com |
Fluorescence Spectroscopy of this compound Chromophores
Fluorescence spectroscopy is a highly sensitive technique for studying this compound derivatives, owing to their intrinsic fluorescent properties. nih.govbeilstein-journals.org This method allows for the investigation of their interactions with biomolecules and their response to environmental changes. nih.govbeilstein-journals.org
The fluorescence properties of this compound derivatives, including their quantum yield and emission wavelengths, are significantly influenced by their chemical structure. beilstein-journals.orgresearchgate.netnih.gov Substituents on the this compound ring can modulate the electronic properties of the chromophore, leading to changes in its photophysical behavior. beilstein-journals.orgresearchgate.net
For example, the presence and nature of substituents at the 3, 6, and 8 positions of the this compound ring are critical. beilstein-journals.orgnih.gov A general observation is that phenanthridines lacking amino groups tend to be strongly fluorescent in aqueous solutions, but their emission is quenched upon binding to DNA. beilstein-journals.org Conversely, derivatives with two amino groups, such as in the 3,8-diamino configuration, typically exhibit weak fluorescence that is significantly enhanced upon DNA binding. beilstein-journals.org The electron-donating or electron-withdrawing nature of these substituents plays a crucial role. beilstein-journals.orgnih.gov Derivatives with weaker electron-donating substituents have been shown to exhibit stronger fluorescence emission compared to those with stronger electron-donating groups. beilstein-journals.org
The substituent at the 6-position also has a pronounced effect. For instance, a 4-N,N-diethylaminophenyl group at this position leads to a stronger DNA binding affinity and a greater fluorescence enhancement compared to a simple phenyl or methyl group. nih.gov This has been attributed to the twist angle in the excited state between the 6-phenyl ring and the phenanthridinium core, which influences non-radiative relaxation pathways. nih.gov In some cases, the introduction of specific substituents can lead to a significant red-shift in the fluorescence emission. For example, a nitro substituent on a tetrahydrodibenzothis compound core resulted in a 200 nm red-shift compared to the parent compound. researchgate.net
The quantum yields of this compound alkaloids can vary significantly depending on their form. For instance, the alkanolamine form of certain benzo[c]this compound (B1199836) alkaloids can have quantum yields ranging from 0.098 to 0.345, while the iminium form has much lower quantum yields, typically below 0.033. plos.org
Table 2: Fluorescence Properties of Quaternary Benzo[c]this compound Alkaloids (Alkanolamine Form)
| Alkaloid | Quantum Yield (Φ) | Fluorescence Lifetime (τ) in ns |
|---|---|---|
| Sanguinarine (B192314) | - | 3.2 |
| Chelerythrine (B190780) | - | - |
| Macarpine | - | - |
Note: Specific quantum yield values for each alkaloid were not provided in the source material, but a general range was given. The lifetime for sanguinarine was reported. plos.org
Bis-phenanthridine systems, where two this compound chromophores are linked together, can exhibit unique photophysical phenomena, namely excimer and exciplex formation. beilstein-archives.orgnih.govrsc.orgirb.hr An excimer is a dimer of a single compound that is associated in the excited state but dissociated in the ground state, while an exciplex is a similar complex formed between two different molecules.
The formation of an excimer in bis-phenanthridine systems is characterized by the appearance of a new, broad, and red-shifted fluorescence emission band compared to the monomer emission. beilstein-archives.orgnih.govirb.hr This phenomenon is highly dependent on the linker connecting the two this compound units, as it dictates the proximity and orientation of the chromophores. beilstein-archives.orgbeilstein-journals.orgirb.hr For example, a peptide-bridged bis-phenanthridine derivative with a short linker was found to form an intramolecular excimer. beilstein-journals.org Similarly, this compound-pyrene conjugates have been shown to exhibit excimer fluorescence, which is sensitive to pH and solvent conditions. beilstein-archives.orgnih.gov
The excimer fluorescence of these systems can be modulated by their interaction with nucleic acids. beilstein-archives.orgbeilstein-journals.orgirb.hr In some cases, the binding to DNA can induce the dissociation of the intramolecular excimer, leading to a quenching of the excimer emission and a potential increase in the monomer fluorescence. irb.hr For instance, the excimer fluorescence of a this compound-pyrene conjugate at 470 nm was quenched by up to 30% upon the addition of polynucleotides, accompanied by a blue shift in the emission maximum. beilstein-journals.org
The fluorescence of this compound derivatives is often sensitive to the pH and polarity of the surrounding solvent. beilstein-archives.orgnih.govrsc.orgnih.gov Changes in pH can alter the protonation state of the this compound nitrogen and other functional groups, which in turn affects the electronic structure and photophysical properties of the molecule. beilstein-archives.orgnih.govrsc.org
For example, the excimer fluorescence of this compound-pyrene conjugates is pH-dependent, being quenched in acidic conditions and increasing as the pH rises. beilstein-archives.orgnih.gov This is attributed to the protonation of the this compound nitrogen at acidic pH, which influences intramolecular stacking and energy transfer between the chromophores. beilstein-archives.orgnih.gov In another study, fused pyrazole-phenanthridine derivatives exhibited a new emission peak at 457 nm as the pH was decreased from 7 to 1, with a calculated pKa of 3.12, indicating their potential as pH sensors. rsc.org The fluorescence emission of some this compound derivatives can also be reversibly controlled by pH changes. beilstein-journals.org
The polarity of the solvent also plays a significant role. beilstein-archives.orgrsc.orgnih.gov The excimer fluorescence of a this compound-pyrene conjugate was observed in water but was quenched in methanol, which has a lower dielectric constant. beilstein-archives.org The fluorescence quantum yield and emission wavelength of fused pyrazole-phenanthridine derivatives were also found to be solvent-dependent, with a red shift observed with increasing solvent polarity. rsc.org Studies on quaternary benzo[c]this compound alkaloids have shown that their Stokes shifts are influenced by solvent polarity, with different effects observed in hydrogen-bonding versus non-polar solvents. nih.gov
Table 3: pH-Dependent Fluorescence of a Fused Pyrazole-Phenanthridine Derivative (Probe 2a)
| pH | Emission Wavelength (nm) |
|---|---|
| > 7.0 | 392 |
| 7 to 1 (decreasing) | Emergence of a new peak at 457 |
Data from a study on a fused pyrazole-phenanthridine probe, showing the appearance of a new emission band in acidic conditions. rsc.org
The sensitive and tunable fluorescence of this compound derivatives makes them valuable tools for biosensing and bioimaging applications. nih.govbeilstein-journals.orgnih.gov Their ability to change fluorescence properties upon binding to specific biomolecules, such as nucleic acids and proteins, or in response to changes in the local environment, can be harnessed for detection and visualization. nih.govbeilstein-journals.orgbeilstein-journals.org
This compound-based probes have been developed for the selective recognition of different nucleic acid structures. beilstein-journals.orgmdpi.comnih.gov For instance, a this compound peptide derivative was shown to exhibit a dual and selective fluorimetric response to certain DNA sequences, allowing for the distinction between different types of double-stranded DNA and RNA. mdpi.comnih.gov The fluorescence of these probes can be quenched or enhanced upon binding, providing a clear signal for the presence of the target molecule. beilstein-journals.org
In the realm of bioimaging, the cell permeability and environmentally sensitive fluorescence of some this compound derivatives allow for their use in visualizing cellular structures and processes. nih.gov For example, a this compound-pyrene conjugate with a flexible linker was observed to enter HeLa cells, with its blue fluorescence accumulating in the cell membrane. nih.govbeilstein-journals.org Furthermore, fused pyrazole-phenanthridine probes with excellent cell permeability have been successfully used to monitor pH fluctuations within living cells. rsc.org The development of this compound-based fluorescent probes that respond to specific analytes, such as hypochlorite, further expands their utility in cellular imaging. nih.gov
Circular Dichroism (CD) Spectroscopy in this compound-Nucleic Acid Interaction Studies
Circular dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes of chiral macromolecules like nucleic acids upon the binding of ligands such as this compound derivatives. beilstein-archives.orgbeilstein-journals.orgmdpi.cominnomol.eu While this compound itself is achiral, it can become optically active upon binding to a chiral nucleic acid, giving rise to an induced CD (ICD) signal. innomol.eu
The changes in the intrinsic CD spectrum of the nucleic acid (typically in the 200-300 nm range) and the appearance of ICD signals in the absorption region of the this compound chromophore (above 300 nm) provide valuable information about the binding mode and the orientation of the bound ligand. beilstein-archives.orginnomol.eu For example, the binding of this compound-peptide derivatives to DNA and RNA can cause significant changes in the CD spectra of the polynucleotides. mdpi.com In some cases, the intensity of the polynucleotide CD bands decreases, which may be attributed to a partial loss of helicity upon ligand binding. innomol.euchem-soc.si
The nature of the ICD signal can be indicative of the binding geometry. For instance, the observation of a strong positive ICD band for a bis-phenanthridine derivative with poly dG-poly dC suggested a uniform orientation of the this compound chromophores with respect to the DNA helical axis. innomol.eu Conversely, the absence of a significant ICD signal may suggest a non-uniform binding orientation. innomol.eu Different polynucleotides can induce different ICD patterns, allowing for the discrimination between various DNA and RNA structures. beilstein-journals.orginnomol.eu For example, mono- and bis-biguanide derivatives of this compound have been shown to discriminate between dAdT and dGdC polynucleotides through opposite induced CD bands. beilstein-journals.org
It is important to consider that chiral this compound derivatives will have their own intrinsic CD spectrum, which must be accounted for when analyzing the CD spectra of their complexes with nucleic acids. beilstein-archives.orgmdpi.com By comparing the CD spectrum of the complex with the sum of the spectra of the free ligand and the free nucleic acid, the changes due to their interaction can be elucidated. beilstein-journals.org
Computational Chemistry and Molecular Modeling of Phenanthridine Systems
Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenanthridine (B189435) Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of novel compounds and in understanding the structural features that are critical for their biological function.
Various QSAR methodologies have been applied to study this compound derivatives, particularly benzo[c]this compound (B1199836) analogues, to elucidate the structural requirements for their anticancer and topoisomerase inhibitory activities. These methods include two-dimensional QSAR (2D-QSAR), three-dimensional QSAR (3D-QSAR), and Hologram QSAR (HQSAR). researchgate.net
2D-QSAR: This approach correlates biological activity with 2D structural descriptors, such as topological indices and physicochemical properties. These models are computationally less intensive and provide valuable information about the global features of the molecules that influence their activity.
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) fall under this category. They provide a more detailed understanding by considering the 3D arrangement of the molecules. These methods generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for biological activity.
Hologram QSAR (HQSAR): This method is unique as it does not require molecular alignment. It generates molecular holograms by fragmenting the chemical structure and then correlates these fragments with biological activity. HQSAR models for benzo[c]this compound derivatives have been developed to predict their topoisomerase I inhibitory and cytotoxic effects. researchgate.net
The robustness and predictive power of these QSAR models are evaluated using statistical parameters such as the square of the correlation coefficient (R²), the square of the cross-validation coefficient (q²), and the square of the predictive correlation coefficient for an external test set (r²pred). researchgate.net
QSAR models have been successfully employed to predict the antitumor and topoisomerase inhibitory activities of this compound derivatives. For a series of benzo[c]this compound (BCP) analogues, hologram-QSAR, 2D-QSAR, and 3D-QSAR models were developed to predict their inhibitory activity against topoisomerase I (TOP-I) and their cytotoxicity against various tumor cell lines. researchgate.net These predictive models are valuable for the virtual screening of large compound libraries and for the rational design of new BCP analogues with potentially higher therapeutic efficacy. researchgate.net The statistical validation of these models ensures their reliability in predicting the biological activity of untested compounds. researchgate.net
Table 1: Statistical Results of QSAR Models for Benzo[c]this compound Derivatives researchgate.net
| QSAR Model Type | R² (Correlation Coefficient) | q² (Cross-validation Coefficient) | r²pred (External Prediction) |
|---|---|---|---|
| Hologram-QSAR | 0.58-0.77 | 0.41-0.60 | 0.5-0.80 |
| 2D-QSAR | 0.58-0.77 | 0.41-0.60 | 0.5-0.80 |
| 3D-QSAR | 0.58-0.77 | 0.41-0.60 | 0.5-0.80 |
Molecular Docking Studies of this compound-Biomolecule Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between small molecules like this compound derivatives and their biological targets, such as nucleic acids and proteins.
The planar aromatic structure of the this compound core makes it a classic DNA intercalator. However, molecular docking studies have revealed more nuanced binding modes. For instance, some this compound derivatives have been shown to bind to the minor groove of DNA. The specific interactions, such as hydrogen bonds and van der Waals forces, between the this compound derivative and the DNA base pairs in the binding site can be visualized and analyzed through docking simulations. These studies are crucial for understanding the sequence selectivity and the mechanism of DNA-targeted activity of these compounds.
Topoisomerases are key enzymes involved in DNA replication and are important targets for anticancer drugs. Molecular docking has been employed to investigate the interactions between this compound derivatives and topoisomerases. These studies can predict the binding affinity and identify the key amino acid residues in the enzyme's active site that are involved in the interaction. For example, docking studies of benzo[c]this compound alkaloids with E. coli DNA gyrase B and human topoisomerase IIα have revealed binding energies in the range of -6.5 to -7.5 Kcal/mol and -6.1 to -6.4 Kcal/mol, respectively. These computational predictions help to explain the inhibitory mechanism of these compounds and guide the design of more potent topoisomerase inhibitors.
Table 2: Predicted Binding Energies of Benzo[c]this compound Alkaloids with DNA Gyrase and Topoisomerase IIα
| Target Protein | Predicted Binding Energy (Kcal/mol) |
|---|---|
| E. coli DNA gyrase B | -6.5 to -7.5 |
| Topoisomerase II α | -6.1 to -6.4 |
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations on this compound
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Time-Dependent DFT (TDDFT) is an extension of DFT that can be used to study the properties of molecules in their excited states. These methods are valuable for understanding the electronic and photophysical properties of this compound and its derivatives.
DFT calculations can be used to determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. These calculations provide insights into the electron-donating and electron-accepting capabilities of this compound derivatives, which can be crucial for their interactions with biological targets.
TDDFT calculations are employed to predict the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TDDFT can help to interpret experimental UV-Visible absorption spectra. This is particularly useful for understanding the photophysical properties of this compound-based fluorescent probes and photosensitizers.
Compound Index
| Compound Name |
|---|
| Benzo[c]this compound |
| This compound |
Prediction of Photo-physical Properties and Electronic Structure
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational methods used to predict the electronic and photophysical properties of this compound derivatives. These calculations provide a detailed understanding of electron distribution, orbital energies, and the nature of electronic transitions, which are crucial for interpreting experimental absorption and emission spectra.
Theoretical calculations are frequently employed to correlate with and explain experimentally observed photophysical phenomena. For instance, in a study of pyrazole-phenanthridine based D–π–A luminophores, DFT calculations were performed to understand the mechanistic aspects of proton-induced fluorescence, showing good agreement with experimental results. nih.gov The calculations can identify the nature of electronic transitions, such as n–π* and π–π* transitions, and predict their corresponding absorption maxima. nih.gov
The predictive power of TD-DFT is also utilized to guide the synthesis of new materials with desired optical properties. By modeling the effects of different electron-donating groups (EDG) or electron-withdrawing groups (EWG) on the this compound core, researchers can tune the photophysical characteristics of the molecule. For example, DFT and TD-DFT calculations have been used to elucidate how substituents impact the one- and two-photon absorption properties of this compound-based photoremovable protecting groups. cuni.cz These studies help in designing molecules with enhanced quantum yields and redshifted absorption for applications in controlled drug delivery. cuni.cz
Furthermore, computational methods can predict the excited-state electronic structure of complex systems, such as iridium(III) complexes containing imidazo-phenanthridine ligands. These calculations reveal how modifications to the ligand structure influence the excited-state properties and the ratio of metal-to-ligand charge transfer (MLCT) to intraligand charge transfer (ILCT), which is critical for the performance of phosphorescent organic light-emitting diodes (PhOLEDs). nih.gov
| Compound/System | Computational Method | Predicted Property | Key Finding | Reference |
|---|---|---|---|---|
| Pyrazole-phenanthridine Dyes | DFT/TD-DFT | Absorption Maxima (λmax) | Calculations correlated well with experimental pH-induced fluorescence changes. | nih.gov |
| 3-Dimethyl Amino this compound Derivatives | DFT/TD-DFT | One- and Two-Photon Absorption | Elucidated how EDG and EWG substituents govern uncaging quantum yield. | cuni.cz |
| Ir(dmp)3 Complexes | DFT | Excited-State Electronic Structure | Revealed the influence of substituents on the 3MLCT/3ILCT ratio in the T1 excited state. | nih.gov |
Elucidation of Reactivity and Stability Profiles
Computational chemistry offers significant insights into the reactivity and stability of this compound systems by analyzing their electronic structure. DFT calculations are commonly used to determine global reactivity descriptors that help predict the chemical behavior of molecules.
Key parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) include the HOMO-LUMO energy gap (ΔE), chemical hardness (η), electronic chemical potential (µ), and global electrophilicity (ω). A large HOMO-LUMO gap generally indicates high kinetic stability and low chemical reactivity, as it signifies that more energy is required to excite an electron from the HOMO to the LUMO.
For instance, studies on benzo[c]this compound alkaloids have used DFT to calculate these parameters. The analysis of HOMO-LUMO gaps helps in understanding the charge transfer interactions occurring within the molecule. The molecular electrostatic potential (MEP) surface is another valuable tool, which visually represents the electron density distribution and helps identify the sites most susceptible to electrophilic and nucleophilic attack.
The stability of this compound derivatives can be systematically investigated by introducing different substituents. Electron-withdrawing groups (EWGs) tend to decrease the energy of the LUMO, making the molecule more electrophilic, while electron-donating groups (EDGs) typically raise the HOMO energy, increasing nucleophilicity. These computational predictions are invaluable for designing molecules with specific reactivity profiles for applications in materials science and medicinal chemistry. For example, in designing cathode materials for batteries, DFT calculations on phenanthraquinone analogues showed that EWGs decrease LUMO energy and increase the redox potential, thereby affecting the material's stability and performance.
| System | Computational Method | Calculated Parameter | Significance | Reference |
|---|---|---|---|---|
| Phenanthraquinone Derivatives | DFT | LUMO Energy, Redox Potential | Electron-withdrawing groups lower LUMO energy and increase redox potential. | |
| Benzo[c]this compound Alkaloids | DFT | HOMO-LUMO Gap, MEP | A large energy gap suggests high stability; MEP identifies reactive sites. | |
| First-row Transition Metal Complexes with this compound Ligand | DFT | HOMO-LUMO Gap | Large gaps suggest good chemical stability of the complexes. | nih.gov |
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. This method provides a dynamic picture of molecular behavior, offering insights into conformational changes and intermolecular interactions that are not accessible through static modeling.
Investigation of Conformational Changes and Dynamics of this compound Ligands
MD simulations are instrumental in exploring the conformational landscape of flexible molecules like this compound-based ligands. mdpi.com By simulating the molecule's movement in a given environment (e.g., in solution), researchers can identify stable conformations, understand the transitions between them, and analyze how the ligand's shape adapts upon binding to a receptor. nih.govnih.gov
The simulation tracks the trajectory of each atom based on a force field, which defines the potential energy of the system. Analysis of these trajectories can reveal key dynamic properties such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and Radius of Gyration (Rg) to measure its compactness. mdpi.com
For this compound derivatives designed as ligands for biological targets, understanding their conformational dynamics is crucial. For example, a ligand may need to adopt a specific conformation to fit into a binding pocket. MD simulations can reveal the energetic favorability of such conformations and the timescale of conformational changes, providing valuable information for drug design. mdpi.commdpi.com While specific MD studies focusing solely on the conformational dynamics of isolated this compound ligands are not abundant, the principles are well-established from broader studies on protein-ligand systems. These simulations show how ligands explore different shapes and how their flexibility can be influenced by their environment or binding to a target. nih.govnih.gov
| Parameter | Description | Insight Provided | Reference |
|---|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure over time. | Indicates the stability of the ligand's conformation and whether the simulation has reached equilibrium. | mdpi.com |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom from its average position during the simulation. | Identifies the most flexible and rigid parts of the ligand. | mdpi.com |
| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Assesses the overall compactness of the ligand's structure over time. | mdpi.com |
| Dihedral Angle Analysis | Monitors the rotation around specific chemical bonds. | Characterizes specific conformational transitions and preferred rotameric states. | bu.edu |
Simulation of Intermolecular Interactions (e.g., this compound-DNA complexes)
MD simulations are particularly powerful for studying the non-covalent interactions between this compound derivatives and biological macromolecules, most notably DNA. Phenanthridines, especially cationic derivatives like ethidium (B1194527) bromide, are classic DNA intercalators, and simulations provide an atomic-level view of this process. nih.gov
Simulations can model the entire intercalation event, from the initial binding of the this compound to the DNA groove to its final insertion between base pairs. These studies allow for a detailed analysis of the forces driving the interaction. For instance, a combined quantum chemical and molecular mechanics study on ethidium and related phenanthridines revealed that dispersion energy is the dominant contribution to the stabilization of the intercalated complex. nih.govcuni.cz For cationic intercalators, electrostatic interactions also play a significant role. nih.govcuni.cz
MD simulations can also be used to calculate the free energy of binding, providing a quantitative measure of binding affinity. The calculated free energy of intercalation for ethidium into DNA was found to be in good agreement with experimental values, validating the computational approach. nih.gov
Furthermore, these simulations can reveal the structural consequences of intercalation on the DNA itself. The binding of a this compound derivative can alter the flexibility, conformation, and macroscopic properties of the DNA duplex. nih.gov Simulations have shown that intercalation can affect DNA's flexibility, which may facilitate the binding of subsequent intercalator molecules nearby. nih.gov This detailed understanding of intermolecular forces and structural changes is critical for the rational design of new DNA-targeting therapeutic agents.
| System | Simulation Type | Key Finding | Reference |
|---|---|---|---|
| Ethidium-DNA | Molecular Mechanics (MM) Simulations | The binding free energy (ΔG) was estimated at -4.5 kcal/mol, consistent with experimental data. | nih.gov |
| Cationic and Neutral Phenanthridines-DNA | MM Simulations & QC Calculations | Dispersion energy is the dominant stabilizing force for intercalation; electrostatics are also important for cationic derivatives. | nih.govcuni.cz |
| Ethidium-DNA | MD Simulations | Intercalation affects the flexibility and macroscopic properties of the DNA duplex. | nih.gov |
| Phenanthroline Derivatives-DNA | MD Simulations | Revealed that hydrogen bonds between ligand substituents and the DNA sugar-phosphate backbone remain stable over time. | csic.es |
Advanced Applications of Phenanthridine Derivatives in Technology and Analytical Probes
Phenanthridine-Based Fluorescent Probes for Bioimaging and Biosensing
The rigid, planar structure of the This compound (B189435) core allows it to intercalate into nucleic acids, a property that has been extensively exploited in the development of fluorescent probes. These probes are instrumental in visualizing and quantifying biological molecules and processes.
Development of DNA/RNA Fluorescent Dyes and Markers
This compound derivatives are foundational to a class of fluorescent dyes that bind to DNA and RNA. nih.gov A prime example is ethidium (B1194527) bromide (EB), which has been a long-standing tool in molecular biology for visualizing nucleic acids in electrophoretic gels. nih.govwikipedia.org Upon intercalation between the base pairs of DNA or RNA, the fluorescence of EB increases significantly, making the nucleic acids visible under UV light. nih.govmdpi.com Propidium (B1200493) iodide, another well-known phenanthridinium derivative, is also widely used as a fluorescent marker for DNA and as a probe for cell viability. nih.gov
The design of novel this compound-based probes continues to be an active area of research, with a focus on improving selectivity and spectroscopic properties. mdpi.com For instance, conjugating this compound with other molecules, such as pyrene (B120774) or peptides, can enhance their binding affinity and specificity for particular nucleic acid sequences or structures. mdpi.combeilstein-journals.org Researchers have developed this compound-pyrene conjugates that exhibit excimer fluorescence, a phenomenon where the formation of an excited-state dimer results in a red-shifted emission. beilstein-journals.orgbeilstein-archives.org This property is sensitive to the local environment and can be used to probe interactions with biomolecules. beilstein-journals.org
Furthermore, modifications to the this compound scaffold itself, such as the introduction of different substituents, can fine-tune the fluorescence properties and binding specificity of the resulting dyes. mdpi.com For example, the substitution of a glycine (B1666218) with a lysine (B10760008) in certain this compound-peptide conjugates led to stronger binding to both DNA and RNA. mdpi.comresearchgate.net One regioisomer with lysine closer to the this compound core even showed a selective fluorimetric response to specific DNA sequences. mdpi.comresearchgate.net
| Derivative | Application | Key Feature |
| Ethidium Bromide | DNA/RNA staining | Increased fluorescence upon intercalation nih.govmdpi.com |
| Propidium Iodide | DNA staining, cell viability | Fluorescent marker for DNA nih.gov |
| This compound-Pyrene Conjugates | DNA/RNA probes | pH-dependent excimer fluorescence beilstein-journals.orgbeilstein-archives.org |
| This compound-Peptide Conjugates | DNA/RNA probes | Enhanced binding affinity and sequence selectivity mdpi.comresearchgate.net |
pH-Sensitive Fluorescent Probes Incorporating this compound
The nitrogen atom in the this compound ring can be protonated, leading to changes in the molecule's electronic and photophysical properties. This pH-dependent behavior has been harnessed to create fluorescent probes that can sense changes in the acidity of their environment. beilstein-journals.orgbeilstein-journals.org The fluorescence of these probes can be "switched on" or "off" by changes in pH. beilstein-journals.org
For example, some this compound-pyrene conjugates show pH-dependent excimer fluorescence, which is quenched in acidic conditions and increases as the pH rises. beilstein-journals.orgbeilstein-archives.org This is due to the protonation of the this compound nitrogen at acidic pH, which alters the charge distribution and stacking interactions between the pyrene and this compound moieties. beilstein-journals.org
Another approach involves the development of this compound derivatives where photoinduced electron transfer (PET) is controlled by pH. In these sensors, an amino group acts as a quencher of fluorescence. Protonation of this amino group at lower pH values inhibits PET, leading to an increase in fluorescence. google.com Researchers have also developed carbazole-coupled this compound molecules that exhibit intense blue fluorescence and can be used for sensing trifluoroacetic acid with high sensitivity. rsc.org
Specific Fluorimetric Sensing of Single-Stranded RNA and Other Polynucleotides
The development of probes that can selectively target single-stranded RNA (ssRNA) is of great interest for understanding RNA biology and for diagnostic applications. This compound derivatives have shown promise in this area. For instance, a bis-phenanthridine triamine compound has demonstrated the ability to specifically sense poly(G) ssRNA at a weakly acidic pH through a distinct fluorimetric response. beilstein-journals.org
Furthermore, macrocyclic ligands containing two phenanthridinium units, known as phenanthridinium cyclobisintercalands, exhibit a significantly higher affinity for single-stranded polynucleotides compared to double-stranded ones. fau.edu These ligands have also been shown to differentiate between different nucleotides, such as AMP, GMP, and UMP, through changes in their fluorescence emission upon binding. fau.edu
Optoelectronic Properties and Applications of this compound Derivatives (e.g., in OLED materials)
The unique electronic and optical properties of this compound derivatives make them attractive for applications in materials science, particularly in the field of organic electronics. numberanalytics.com Their high fluorescence quantum yields and charge transport capabilities have led to their exploration as materials for Organic Light-Emitting Diodes (OLEDs). numberanalytics.comnumberanalytics.com
Phenanthrene (B1679779) derivatives, which share a structural similarity with phenanthridines, have been investigated as emissive materials and as hole-transporting or electron-injecting layers in OLEDs. researchgate.net The introduction of cyano groups to the phenanthrene core can lead to high electron affinity, making these compounds suitable for electron-injection and hole-blocking layers. researchgate.net
Recent research has also focused on the synthesis of indenothis compound derivatives and their corresponding nitrogen-boron Lewis adducts. researchgate.net These adducts exhibit significantly extended emission wavelengths and large Stokes shifts, which are desirable properties for OLED materials. researchgate.net The photophysical properties of these compounds can be tuned by modifying their chemical structure, offering a pathway to develop new and efficient materials for optoelectronic devices. researchgate.net Quinolino[4,3-j]phenanthridines also show promise for optoelectronic applications due to their small HOMO/LUMO gaps and bathochromic shift in luminescence upon protonation. d-nb.info
Photocatalytic Applications of this compound Scaffolds
The ability of this compound derivatives to absorb light and participate in electron transfer processes has led to their investigation in the field of photocatalysis. nih.govbeilstein-journals.org Photocatalysis utilizes light to drive chemical reactions, offering a green and sustainable approach to chemical synthesis. nih.gov
This compound-based systems have been employed in photocatalytic processes for the synthesis of various organic molecules, including the this compound skeleton itself. nih.gov For example, visible-light-driven photocatalysis using iridium-based catalysts has been developed for the regioselective synthesis of functionalized phenanthridines. rsc.org In these reactions, the excited photocatalyst can act as an energy donor to initiate the desired chemical transformations. rsc.org
Furthermore, photocatalytic methods have been developed for the synthesis of 6-phosphorylated phenanthridines from 2-isocyanobiphenyls using rose bengal as a low-cost, metal-free catalyst and air as a sustainable oxidant. mdpi.com This approach highlights the potential of this compound-related chemistry in developing environmentally friendly synthetic methodologies. mdpi.com
Future Research Directions and Translational Potential of Phenanthridine Compounds
Exploration of Novel Therapeutic Targets for Phenanthridine (B189435) Derivatives beyond Nucleic Acids and Topoisomerases
While the ability of phenanthridines to intercalate into DNA and inhibit topoisomerase enzymes is well-documented, emerging research is uncovering a broader range of biological targets. youtube.com A crucial future direction is the systematic exploration and validation of these novel targets to develop therapeutics with new mechanisms of action, potentially overcoming resistance to existing drugs and addressing a wider array of diseases.
Key areas of investigation include:
Protein Kinases: Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation and have become important targets in cancer therapy. tandfonline.com Specific this compound derivatives, such as those with a tetrahydro-3H-pyrazolo[4,3-a]this compound core, have been identified as inhibitors of CDK2 and CDK3, demonstrating the scaffold's potential for kinase-targeted drug design. tandfonline.comwikipedia.org Future work should focus on screening this compound libraries against a broader panel of kinases to identify selective inhibitors for various oncogenic signaling pathways.
G-Quadruplexes (G4s): G-quadruplexes are non-canonical secondary structures formed in guanine-rich regions of nucleic acids, such as telomeres and oncogene promoters. nih.govacs.org These structures are implicated in cancer cell proliferation, making them attractive therapeutic targets. acs.org this compound and structurally related compounds have shown the ability to bind to and stabilize G4 structures with high selectivity over duplex DNA. nih.govacs.orgnih.gov Research is needed to optimize these interactions to develop potent and specific G4-targeting agents that can inhibit processes like telomerase activity. nih.gov
Enzymes in Neurodegeneration and Metabolism: Beyond cancer, this compound derivatives have shown promise as enzyme inhibitors for other diseases. Certain alkaloids and synthetic derivatives act as acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease. nih.govnih.gov Additionally, quaternary benzo[c]this compound (B1199836) alkaloids like sanguinarine (B192314) and chelerythrine (B190780) have been found to inhibit dipeptidyl peptidase IV (DPP-IV)-like enzymes , which are relevant to metabolic disorders. benthamdirect.com Further exploration of this compound libraries against various enzymes could uncover new therapeutic applications.
Bacterial Proteins: To combat antimicrobial resistance, identifying novel bacterial targets is essential. A recent study found that the this compound derivative HCK20 exerts its antibacterial effect against Streptococcus species by interacting with penicillin-binding proteins (PBPs) , suggesting a mechanism that could be effective against resistant strains. nih.gov
| Novel Target Class | Specific Target Example | Therapeutic Area | This compound Example | Supporting Evidence Index |
|---|---|---|---|---|
| Protein Kinases | Cyclin-Dependent Kinase 2/3 (CDK2/3) | Oncology | Tetrahydro-3H-pyrazolo[4,3-a]this compound derivatives | tandfonline.comwikipedia.org |
| Non-canonical Nucleic Acid Structures | G-Quadruplex (G4) DNA | Oncology | This compound spiropyrans, Bis-phenanthroline metal complexes | nih.govacs.orgacs.org |
| Enzymes (Neurology) | Acetylcholinesterase (AChE) | Alzheimer's Disease | Diazidopropidium, Diazidoethidium | nih.govnih.gov |
| Enzymes (Metabolic) | Dipeptidyl Peptidase IV (DPP-IV) | Metabolic Disorders | Sanguinarine, Chelerythrine | benthamdirect.com |
| Bacterial Proteins | Penicillin-Binding Proteins (PBPs) | Infectious Disease | HCK20 | nih.gov |
Development of Advanced this compound-Based Chemotherapeutics with Enhanced Efficacy and Reduced Toxicity
A significant hurdle in the clinical translation of potent compounds like phenanthridines is achieving a favorable therapeutic index—maximizing efficacy against diseased cells while minimizing toxicity to healthy tissues. Future research must focus on innovative medicinal chemistry and drug delivery strategies to overcome this challenge.
Prodrug Strategies: One of the most promising approaches is the development of prodrugs that remain inactive until they reach the target site. Researchers have designed inactive biaryl precursors that undergo intramolecular cyclization to generate a cytotoxic this compound specifically within the tumor microenvironment, triggered by factors like overproduced reactive oxygen species (ROS). wikipedia.orgnih.gov Another novel strategy involves using a gold-based artificial metalloenzyme to catalyze the formation of the active phenanthridinium drug from an inactive precursor under physiological conditions. tandfonline.com These methods can significantly improve drug selectivity and reduce systemic side effects. nih.gov
Advanced Drug Delivery Systems: The encapsulation of this compound derivatives into nanoparticle-based drug delivery systems is a critical area for future development. nih.govbenthamdirect.com Nanocarriers, such as liposomes or polymeric nanoparticles, can improve the solubility and stability of this compound compounds. nih.govbioivt.com More importantly, they can be engineered for targeted delivery through:
Passive Targeting: Utilizing the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature. bioivt.com
Active Targeting: Decorating the nanoparticle surface with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells, thereby increasing drug concentration at the target site and reducing off-target toxicity. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Continued synthesis and evaluation of novel this compound analogues are essential for refining their therapeutic properties. SAR studies help identify the specific structural modifications that enhance potency while reducing toxicity. mdpi.comnih.gov For instance, research on antimalarial this compound derivatives has shown that specific substitutions can yield compounds with high parasite selectivity and low cytotoxicity in human cell lines. acs.orgresearchgate.net Similarly, modifying the this compound scaffold to reduce aromaticity has been explored as a strategy to improve solubility and lessen side effects in anticancer agents. nih.gov
Investigation of this compound Derivatives for Addressing Emerging Pathogen Resistance
The rise of multidrug-resistant (MDR) pathogens is a global health crisis. This compound derivatives, with their diverse mechanisms of action, represent a promising class of compounds for developing novel anti-infectives that can circumvent existing resistance pathways.
Antibacterial Applications: Phenanthridines have demonstrated significant potential against clinically important resistant bacteria.
MRSA and VRE: Substituted 5-methylbenzo[c]phenanthridinium derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), two leading causes of nosocomial infections. wikipedia.org
MDR-Mycobacterium tuberculosis: Novel benzo[c]this compound derivatives have been discovered that exhibit strong inhibitory activity against multiple MDR strains of M. tuberculosis. tandfonline.com Their effectiveness against these resistant isolates suggests a mechanism of action distinct from current frontline tuberculosis drugs, making them valuable scaffolds for new anti-TB drug discovery. tandfonline.combioivt.com
Antifungal Applications: Invasive fungal infections, particularly those caused by drug-resistant yeasts, are associated with high mortality rates. Benzo[c]this compound alkaloids isolated from the plant Chelidonium majus, especially 8-hydroxylated derivatives, have demonstrated potent antifungal activity against resistant clinical yeast isolates. nih.gov This provides a strong rationale for investigating these and related synthetic compounds for the treatment of serious fungal infections. nih.gov
Antiparasitic Applications: Phenanthridines have a long-established history as trypanocidal agents used to treat African trypanosomiasis. acs.orgnih.gov Their unique ability to target the kinetoplast DNA of the parasite offers a mechanism that can be exploited against strains resistant to other drugs. nih.gov Future work should focus on screening new derivatives against clinically relevant resistant strains of Trypanosoma and other parasites.
Antiviral Applications: The development of antivirals with new mechanisms of action is crucial for tackling viral resistance. This compound derivatives have been explored as potential inhibitors of the HIV-1 protease, a key enzyme in the viral life cycle. nih.gov Structurally related compounds have also shown inhibitory activity against influenza viruses. nih.gov Screening this compound libraries against viral targets from emerging and resistant viruses is a logical next step.
| Pathogen Type | Resistant Pathogen Example | This compound Compound/Class | Key Finding | Supporting Evidence Index |
|---|---|---|---|---|
| Bacteria | MRSA & VRE | 5-Methylbenzo[c]phenanthridinium derivatives | Enhanced activity against resistant Gram-positive bacteria. | wikipedia.org |
| Bacteria | Multidrug-Resistant M. tuberculosis | Benzo[c]this compound derivatives (BPDs) | Potent activity against MDR clinical isolates, suggesting a novel mechanism. | tandfonline.com |
| Fungi | Drug-Resistant Clinical Yeasts | 8-Hydroxylated Benzo[c]this compound Alkaloids | Demonstrated potent activity against resistant fungal isolates. | nih.gov |
| Parasites | Trypanosoma species | Phenanthridinium compounds (e.g., Ethidium) | Established trypanocidal agents with a unique mechanism (kinetoplast targeting). | acs.orgnih.gov |
| Viruses | HIV-1 | This compound derivatives | Investigated as potential inhibitors of HIV-1 protease. | nih.gov |
Integration of Computational and Experimental Approaches for Accelerated this compound Drug Discovery
The traditional drug discovery pipeline is lengthy and expensive. The integration of computational (in silico) methods with experimental validation offers a powerful paradigm to accelerate the identification and optimization of new this compound-based therapeutics. This synergistic approach allows for a more rational and efficient design process.
Virtual Screening and Molecular Docking: High-throughput virtual screening of large chemical libraries against a specific biological target is a key starting point. mdpi.com For phenanthridines, this has been successfully applied to identify potential anticancer agents by docking derivatives against targets like topoisomerase II and VEGFR2. wikipedia.orgnih.gov Molecular docking not only predicts binding affinity but also provides crucial insights into the binding mode and intermolecular interactions at the atomic level, which guides the design of more potent and selective analogues. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzo[c]this compound analogues, 2D- and 3D-QSAR models have been developed that successfully predict their topoisomerase I inhibitory activity and cytotoxicity. nih.gov Such validated models are invaluable for predicting the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts toward the most promising candidates. nih.gov
In Silico ADMET Prediction: A major cause of late-stage drug failure is poor pharmacokinetic properties. Computational tools can now predict key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters early in the discovery process. tandfonline.com For newly designed this compound derivatives, in silico ADMET analysis helps to filter out compounds likely to have poor bioavailability or unforeseen toxicity, ensuring that resources are focused on candidates with a higher probability of clinical success. tandfonline.comresearchgate.net
Iterative Design-Synthesize-Test-Model Cycle: The true power of this integrated approach lies in its iterative nature. Initial hits from virtual screening are synthesized and tested experimentally. nih.govnih.gov The resulting biological data are then used to refine and improve the computational models (docking scores, QSAR equations). This feedback loop leads to increasingly accurate predictive models and accelerates the journey from a preliminary hit to an optimized lead compound. nih.govbioivt.com This cycle has been effectively used in developing this compound-based antitubercular agents, where in silico docking and ADMET predictions were followed by synthesis and in vitro biological evaluation. tandfonline.comresearchgate.net
Mechanistic Studies on the Metabolism and Pharmacokinetics of this compound-Based Therapeutics Relevant to Efficacy
A comprehensive understanding of how the body processes a drug (pharmacokinetics) and how the drug is chemically altered (metabolism) is fundamental to its effective and safe use. For this compound-based therapeutics, mechanistic studies in this area are critical for predicting drug behavior in vivo and understanding the relationship between metabolism and therapeutic efficacy.
Metabolic Pathway Elucidation: this compound undergoes metabolic transformation primarily through oxidative pathways mediated by the cytochrome P450 (CYP) enzyme system. wikipedia.orgmdpi.com The primary metabolite is often the amide phenanthridone. wikipedia.orgnih.gov More detailed in vitro studies using liver homogenates have identified other metabolites, including this compound-N-oxide and various dihydroxy-dihydrophenanthridines. nih.govnih.gov For more complex derivatives like benzo[c]phenanthridines, aromatic and aliphatic hydroxylation are key metabolic routes. tandfonline.com Future studies must systematically characterize the metabolic pathways for new therapeutic candidates to understand their fate in the body.
Role of Specific CYP Isoforms: The CYP enzyme family has multiple isoforms (e.g., CYP3A4, CYP2D6) whose expression can vary significantly between individuals. youtube.com Identifying which specific CYP isoforms are responsible for metabolizing a given this compound drug is crucial. nih.gov This knowledge can help predict potential drug-drug interactions, where one drug inhibits or induces the metabolism of another, and can explain inter-patient variability in drug response and clearance. youtube.com
Comprehensive Pharmacokinetic Profiling: Full ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to create a complete pharmacokinetic profile. bioivt.com For promising antimalarial this compound derivatives, initial in vivo pharmacokinetic studies have revealed favorable properties such as a fast onset and slow elimination, which are desirable for therapeutic effect. acs.orgacs.org Understanding how a drug is absorbed, where it distributes in the body, how quickly it is metabolized and cleared, and by what routes it is excreted is essential for designing effective dosing regimens and ensuring the drug reaches its target at therapeutic concentrations. bioivt.com
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing phenanthridine derivatives in academic research?
- Methodological Answer : Synthesis typically involves cyclization of biphenyl derivatives or transition-metal-catalyzed reactions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation. Ensure purity via high-performance liquid chromatography (HPLC) and report retention times . For reproducibility, detailed experimental protocols must include solvent systems, reaction temperatures, and catalyst ratios .
Q. How can researchers address challenges in quantifying this compound and its metabolites in biological matrices?
- Methodological Answer : Use multivariate calibration methods like partial least squares (PLS) or principal component regression (PCR) to resolve overlapping UV spectra in complex mixtures. These chemometric techniques require preprocessing steps (e.g., mean-centering) and validation with synthetic mixtures to ensure accuracy (recovery rates >95%) . For human plasma samples, minimize interference by optimizing wavelength ranges (e.g., 220–300 nm) and validating against chromatographic methods .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s DNA/RNA-binding mechanisms?
- Methodological Answer : Employ fluorescence titration assays to measure binding constants (Ka) and thermal denaturation studies to assess stabilization of DNA duplexes. Use circular dichroism (CD) to detect conformational changes in DNA upon this compound intercalation. Include controls with non-intercalating agents (e.g., ethidium bromide) to validate specificity. For RNA studies, ensure buffer conditions (e.g., Mg<sup>2+</sup> concentration) mimic physiological environments .
Q. How can conflicting results between in vitro and in vivo studies on this compound derivatives’ anticancer activity be resolved?
- Methodological Answer : Discrepancies often arise from differences in cellular uptake or metabolic stability. Use pharmacokinetic profiling (e.g., plasma half-life, bioavailability) in murine models to correlate in vitro IC50 values with in vivo tumor regression rates . Validate mechanisms via real-time imaging (e.g., confocal microscopy) to confirm mitotic disruption in cancer cells .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to calculate EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare toxicity across cell lines. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify predictive biomarkers .
Data Analysis and Reproducibility
Q. How should researchers handle spectral interference when analyzing this compound derivatives using UV-Vis spectroscopy?
- Methodological Answer : Implement derivative spectroscopy (e.g., first- or second-order derivatives) to enhance resolution of overlapping peaks. Validate with spiked recovery experiments in biological matrices (e.g., plasma) and report limits of detection (LOD) and quantification (LOQ) using ICH guidelines .
Q. What are best practices for ensuring reproducibility in this compound-based drug discovery studies?
- Methodological Answer : Adhere to FAIR data principles:
- Findable : Deposit raw spectral data in repositories like Zenodo with unique DOIs.
- Accessible : Share synthetic protocols via platforms like protocols.io .
- Interoperable : Use standardized units (e.g., μM for concentration) and metadata templates.
- Reusable : Publish negative results (e.g., failed derivatization attempts) to avoid redundancy .
Ethical and Methodological Challenges
Q. How can researchers mitigate bias when evaluating this compound derivatives’ therapeutic potential?
- Methodological Answer : Use double-blinded protocols in preclinical trials and randomize treatment groups. Disclose all funding sources and conflicts of interest in publications. For in vivo studies, follow ARRIVE guidelines to ensure ethical animal use and transparent reporting .
Q. What strategies validate the specificity of this compound derivatives’ interactions with target proteins?
- Methodological Answer : Perform competitive binding assays (e.g., surface plasmon resonance) with known inhibitors. Use CRISPR-Cas9 knockout models to confirm target dependency in cellular assays . Cross-validate findings with orthogonal techniques like isothermal titration calorimetry (ITC) .
Tables for Quick Reference
Table 1 : Analytical Figures of Merit for this compound Metabolites Using PLS/PCR
| Parameter | This compound | Phenanthridinone | This compound N-oxide |
|---|---|---|---|
| LOD (μg/mL) | 0.12 | 0.15 | 0.18 |
| LOQ (μg/mL) | 0.40 | 0.50 | 0.60 |
| Recovery (%) | 98.2 ± 1.5 | 97.8 ± 2.1 | 96.5 ± 1.8 |
| Selectivity | 0.92 | 0.89 | 0.85 |
| Source: Adapted from |
Table 2 : Key Structural Features Influencing DNA Binding of this compound Derivatives
| Derivative | Substituent Position | Binding Constant (Ka, M<sup>−1</sup>) |
|---|---|---|
| 6-Nitro | C6 | 2.1 × 10<sup>5</sup> |
| 3-Amino | C3 | 1.5 × 10<sup>4</sup> |
| 9-Bromo | C9 | 3.8 × 10<sup>3</sup> |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
